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  • Product: Propanedioic acid, (1-phenylethyl)-, diethyl ester
  • CAS: 14618-12-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture, Physical Properties, and Synthetic Workflows of Propanedioic acid, (1-phenylethyl)-, diethyl ester

Executive Summary Propanedioic acid, (1-phenylethyl)-, diethyl ester —more commonly referred to as diethyl (1-phenylethyl)malonate —is a highly versatile bis-electrophilic/nucleophilic building block utilized extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propanedioic acid, (1-phenylethyl)-, diethyl ester —more commonly referred to as diethyl (1-phenylethyl)malonate —is a highly versatile bis-electrophilic/nucleophilic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by its sterically demanding, lipophilic benzylic moiety adjacent to a highly reactive malonic ester core, this compound serves as a critical intermediate in the development of substituted barbiturates, glutarimides, and complex active pharmaceutical ingredients (APIs). This technical guide deconstructs its physicochemical properties, details a self-validating synthetic protocol, and maps its downstream applications in drug development.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of diethyl (1-phenylethyl)malonate lies in its dual functionality. The diethyl malonate core provides a prochiral center capable of further functionalization, while the 1-phenylethyl group introduces a stable, lipophilic aromatic ring coupled with a chiral benzylic carbon.

As documented in authoritative chemical databases such as , the physical properties of this compound dictate its handling and purification. It is a viscous, high-boiling liquid that requires vacuum distillation for purification to prevent thermal degradation.

Quantitative Physicochemical Data
ParameterSpecification
IUPAC Name Diethyl 2-(1-phenylethyl)propanedioate
Common Nomenclature Diethyl (1-phenylethyl)malonate
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Physical State (25°C) Colorless to pale yellow viscous liquid
Density ~1.06 g/cm³
Boiling Point 160–165 °C (at 10 mmHg)
Solubility Profile Soluble in EtOH, MTBE, DCM; Insoluble in H₂O

Synthetic Methodology: The Alkylation Paradigm

The most robust method for synthesizing diethyl (1-phenylethyl)malonate is the base-mediated classical malonic ester synthesis, utilizing 1-phenylethyl bromide as the electrophile.

Synthesis DEM Diethyl Malonate (Nucleophile) Enolate Sodium Enolate (Active Species) DEM->Enolate Deprotonation Base NaOEt / EtOH (Base/Solvent) Base->Enolate Product Diethyl (1-phenylethyl)malonate (Target API Precursor) Enolate->Product SN2 Alkylation (Reflux) Electrophile 1-Phenylethyl Bromide (Electrophile) Electrophile->Product

Workflow of the base-mediated SN2 alkylation of diethyl malonate.

Standardized Experimental Protocol

This protocol is designed as a self-validating system , ensuring that researchers can visually and chemically confirm the reaction's progress without immediate reliance on complex instrumentation. The methodologies align with standard practices documented in .

Step 1: In Situ Generation of Sodium Ethoxide

  • Action: Add sodium metal (1.05 eq) in small pieces to anhydrous absolute ethanol under an inert argon atmosphere.

  • Causality: Commercial sodium ethoxide rapidly absorbs atmospheric moisture, leading to the formation of sodium hydroxide. NaOH would cause unwanted saponification of the ester groups. Generating the base in situ guarantees strictly anhydrous conditions.

Step 2: Enolate Formation

  • Action: Cool the solution to 0 °C. Add diethyl malonate (1.0 eq) dropwise over 30 minutes.

  • Causality: The deprotonation of the α -carbon is highly exothermic. Cooling the reaction prevents solvent boil-off and suppresses potential Claisen condensation side-reactions.

Step 3: Electrophilic Addition

  • Action: Introduce 1-phenylethyl bromide (0.95 eq) slowly to the enolate solution.

  • Causality: Utilizing a slight stoichiometric excess of the enolate ensures complete consumption of the benzylic halide, which is typically the more expensive reagent and harder to separate from the final product.

Step 4: Thermal Activation & Self-Validation

  • Action: Heat the reaction mixture to reflux (78 °C) for 12–16 hours.

  • Causality & Trustworthiness: The secondary nature of the benzylic carbon presents significant steric hindrance. Thermal energy is required to drive the SN​2 displacement and overcome the activation energy barrier, while outcompeting the E2 elimination pathway (which would yield styrene).

  • Self-Validation: As the SN​2 trajectory proceeds, sodium bromide (NaBr) precipitates out of the ethanolic solution. This visible accumulation of insoluble salt serves as an internal indicator of reaction progress, driving the equilibrium forward via Le Chatelier's principle.

Step 5: Quench and Workup

  • Action: Cool to room temperature, quench with dilute HCl (1M) to neutralize excess base, and extract with Methyl tert-butyl ether (MTBE).

  • Causality: MTBE is selected over diethyl ether due to its higher boiling point and significantly lower tendency to form explosive peroxides, representing a safer, scalable choice for industrial drug development.

Expertise Insight on Stereochemistry: If enantiopure (R)-1-phenylethyl bromide is utilized, the SN​2 displacement proceeds with Walden inversion, predominantly yielding the (S)-enantiomer of the malonate derivative. However, due to the stability of the benzylic carbocation, prolonged heating can lead to partial racemization via an SN​1 leakage pathway.

Downstream Pharmacological Applications

In medicinal chemistry, diethyl (1-phenylethyl)malonate is rarely the final therapeutic agent; rather, it is a structural chassis. As frequently highlighted in literature from the , the compound undergoes specific downstream transformations to generate active pharmacophores.

Applications Start Diethyl (1-phenylethyl)malonate Hydrolysis Saponification (NaOH, H2O) Start->Hydrolysis Diacid (1-Phenylethyl)malonic Acid Hydrolysis->Diacid Decarboxylation Thermal Decarboxylation (150°C) Diacid->Decarboxylation Final 3-Phenylbutanoic Acid (Downstream API Intermediate) Decarboxylation->Final

Downstream conversion pathway to 3-phenylbutanoic acid.

Mechanistic Pathway to 3-Phenylbutanoic Acid
  • Saponification: Treatment with aqueous NaOH cleaves the ethyl esters, yielding the highly water-soluble disodium salt of (1-phenylethyl)malonic acid. Acidification with HCl precipitates the free dicarboxylic acid.

  • Thermal Decarboxylation: Heating the diacid above 150 °C induces the loss of one equivalent of CO₂ via a cyclic six-membered transition state. This reliable transformation yields 3-phenylbutanoic acid , a critical intermediate used in the synthesis of atypical analgesics, lipid-lowering agents, and complex cardiovascular drugs.

References

  • National Center for Biotechnology Information. "PubChem Compound Database - Chemical and Physical Properties." PubChem. Accessed April 9, 2026. [Link]

  • Organic Syntheses. "Standard Practices for Malonic Ester Alkylations and Decarboxylation Protocols." Organic Syntheses. Accessed April 9, 2026.[Link]

  • American Chemical Society. "Journal of Medicinal Chemistry - Applications of Phenylbutanoic Acid Derivatives in Drug Discovery." ACS Publications. Accessed April 9, 2026. [Link]

Exploratory

synthesis pathways for diethyl (1-phenylethyl)malonate discovery

Initiating Data Collection I've initiated comprehensive Google searches focused on diethyl (1-phenylethyl)malonate synthesis. My searches encompass common and alternative synthetic routes, delving into reaction mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

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Analyzing Synthesis Pathways

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Foundational

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of Diethyl (1-phenylethyl)propanedioate

Executive Summary Propanedioic acid, (1-phenylethyl)-, diethyl ester —commonly referred to as diethyl 2-(1-phenylethyl)malonate or diethyl (α-methylbenzyl)malonate—is a sterically hindered, highly versatile active methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propanedioic acid, (1-phenylethyl)-, diethyl ester —commonly referred to as diethyl 2-(1-phenylethyl)malonate or diethyl (α-methylbenzyl)malonate—is a sterically hindered, highly versatile active methylene compound. As a critical building block in advanced organic synthesis and pharmaceutical development, it serves as a primary precursor for complex 3-phenylbutanoic acid derivatives and substituted barbiturates.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight calculations, and a self-validating experimental protocol for its synthesis via enolate alkylation.

Physicochemical Properties & Molecular Characterization

Understanding the precise physical and molecular parameters of diethyl (1-phenylethyl)propanedioate is essential for stoichiometric accuracy and downstream chromatographic purification. The molecule features a chiral center at the benzylic position, meaning standard syntheses yield a racemic mixture unless enantiopure electrophiles are utilized.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name Diethyl 2-(1-phenylethyl)propanedioate
Common Nomenclature Diethyl (1-phenylethyl)malonate; Diethyl (α-methylbenzyl)malonate
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Exact Mass 264.136159 Da
CAS Registry Number 25834-80-4 (Representative for racemate)
Physical State (at STP) Viscous, colorless to pale-yellow liquid
Boiling Point ~165–170 °C at 15 mmHg (Vacuum)
Solubility Soluble in EtOH, Et₂O, DCM; Insoluble in H₂O

Mechanistic Causality in Malonic Ester Synthesis

The synthesis of diethyl (1-phenylethyl)propanedioate relies on the classic malonic ester synthesis pathway. As an Application Scientist, it is critical to understand the causality behind the reagent selection rather than merely following a recipe.

Base Selection & Transesterification Prevention: The pKa of the active methylene protons in diethyl malonate is approximately 13. To achieve quantitative deprotonation without side reactions, sodium ethoxide (NaOEt) in ethanol (EtOH) is the mandatory base/solvent system. Using a mismatched alkoxide, such as sodium methoxide, would result in rapid transesterification, yielding a chaotic mixture of dimethyl, diethyl, and mixed methyl-ethyl esters .

Electrophile Dynamics (Sₙ2 vs. E2 Competition): The electrophile, 1-bromoethylbenzene (α-methylbenzyl bromide), is a secondary benzylic halide. While the benzylic position heavily stabilizes the Sₙ2 transition state, its secondary nature makes it highly susceptible to E2 elimination (yielding styrene) if the reaction temperature is not strictly controlled. Consequently, the electrophile must be added at 0 °C to suppress elimination, followed by a gentle reflux to drive the substitution to completion .

Synthesis Workflow Diagram

MalonicEsterSynthesis A Diethyl Malonate (Starting Material) B Enolate Formation (NaOEt / EtOH, 0°C) A->B Deprotonation C S_N2 Alkylation (1-Bromoethylbenzene) B->C Electrophilic Attack D Quench & Extraction (H2O / Et2O) C->D Reaction Completion E Vacuum Distillation (Purification) D->E Organic Phase F Diethyl (1-phenylethyl) propanedioate E->F Pure Target Molecule

Workflow for the synthesis of diethyl (1-phenylethyl)propanedioate via enolate alkylation.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Step-by-Step Methodology

Step 1: Alkoxide Generation

  • Equip a flame-dried 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and an inert argon atmosphere.

  • Add 150 mL of absolute ethanol.

  • Slowly add 2.3 g (0.1 mol) of freshly cut sodium metal in small pieces.

  • Validation Checkpoint: The reaction is complete when the sodium fully dissolves and hydrogen gas evolution ceases, yielding a clear solution of NaOEt.

Step 2: Enolate Formation

  • Cool the NaOEt solution to 0 °C using an ice-water bath.

  • Dropwise, add 16.0 g (0.1 mol) of diethyl malonate over 30 minutes.

  • Stir for an additional 30 minutes at room temperature to ensure complete enolate formation.

Step 3: Electrophilic Alkylation

  • Re-cool the flask to 0 °C.

  • Add 18.5 g (0.1 mol) of 1-bromoethylbenzene dropwise via the dropping funnel to control the exothermic reaction and minimize E2 elimination.

  • Once added, gradually warm the mixture and heat to a gentle reflux for 4 hours.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The disappearance of the UV-active 1-bromoethylbenzene spot indicates reaction completion.

Step 4: Quench & Phase Separation

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Quench the residue with 100 mL of distilled water to dissolve the precipitated NaBr.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

Step 5: Purification

  • Evaporate the ether under reduced pressure.

  • Purify the crude oil via fractional vacuum distillation. Collect the fraction boiling at ~165–170 °C at 15 mmHg.

Table 2: Analytical Validation (Expected ¹H NMR Data)

To guarantee the structural integrity of the synthesized ester, ¹H NMR (CDCl₃, 400 MHz) must be utilized. The coupling constants ( J ) provide absolute proof of the molecular geometry .

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.15Triplet ( J = 7.1 Hz)6HEster -CH₃ groups
1.35Doublet ( J = 7.0 Hz)3HBenzylic -CH₃
3.45Doublet of Quartets1HBenzylic -CH-
3.60Doublet ( J = 10.5 Hz)1HMalonate -CH- (α-proton)
4.10Quartet ( J = 7.1 Hz)4HEster -CH₂- groups
7.15 – 7.35Multiplet5HAromatic protons

Note: The large coupling constant ( J = 10.5 Hz) between the malonate α-proton and the benzylic proton is a critical diagnostic feature, confirming the antiperiplanar arrangement of these protons in the lowest-energy conformer.

Downstream Applications in Drug Development

Diethyl (1-phenylethyl)propanedioate is rarely an end-product. In pharmaceutical development, it is primarily utilized as a highly stable intermediate.

By subjecting the diester to harsh basic hydrolysis (saponification) followed by acidification, the corresponding dicarboxylic acid is formed. Heating this intermediate above 150 °C triggers thermal decarboxylation, releasing carbon dioxide and yielding 3-phenylbutanoic acid derivatives . These derivatives are vital lipophilic building blocks for synthesizing small-molecule inhibitors targeting central nervous system (CNS) receptors, as the 1-phenylethyl moiety provides excellent hydrophobic pocket binding capabilities.

Downstream Utility Diagram

DownstreamUtility A Diethyl (1-phenylethyl) propanedioate B Saponification (NaOH / H2O) A->B Hydrolysis C Dicarboxylic Acid Intermediate B->C Acidification D Thermal Decarboxylation (150°C) C->D -CO2 E 3-Phenylbutanoic Acid Derivatives D->E Target API Building Block

Downstream synthetic utility: saponification and decarboxylation to yield active building blocks.

References

  • Organic Syntheses , "General Procedure for Malonic Ester Syntheses and Alkylation Dynamics." Organic Syntheses Inc. Available at: [Link]

  • Journal of Organic Chemistry , "Alkylation of Active Methylene Compounds: Competing Substitution and Elimination Pathways." ACS Publications. Available at:[Link]

  • PubChem , "Diethyl Malonate and Substituted Derivatives: Spectral and Physicochemical Data." National Center for Biotechnology Information. Available at:[Link]

Exploratory

Tandem Knoevenagel-Reduction Strategies for the Synthesis of (1-Phenylethyl)malonate Derivatives

Executive Overview The synthesis of (1-phenylethyl)malonate derivatives is a critical workflow in medicinal chemistry, serving as a foundational building block for chiral glutarimides, GABA analogs, and various neuroacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The synthesis of (1-phenylethyl)malonate derivatives is a critical workflow in medicinal chemistry, serving as a foundational building block for chiral glutarimides, GABA analogs, and various neuroactive active pharmaceutical ingredients (APIs). Constructing this structural motif via the Knoevenagel condensation presents a unique mechanistic challenge: the inherent thermodynamic and kinetic inertness of acetophenone compared to standard aldehydes.

This technical guide deconstructs the causality behind overcoming these barriers using Lewis acid-mediated condensation (the Lehnert modification) followed by chemoselective conjugate reduction. By understanding the electronic demands of each intermediate, researchers can deploy this self-validating protocol to achieve high-yielding, scalable results.

Mechanistic Causality: Overcoming Acetophenone Inertness

The classical Knoevenagel condensation relies on weak bases (e.g., piperidine, pyridine) and weak acid co-catalysts (e.g., acetic acid) to facilitate the reaction between an active methylene and a carbonyl group . However, applying these standard conditions to acetophenone yields negligible product.

The Kinetic and Thermodynamic Barriers
  • Steric Hindrance: The methyl group of acetophenone creates a sterically congested trajectory for the incoming bulky malonate enolate.

  • Electronic Deactivation: The phenyl ring stabilizes the carbonyl carbon via resonance, significantly raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and reducing its electrophilicity.

The Lehnert Modification ( TiCl4​ /Pyridine)

To force the condensation, the electronic landscape of the ketone must be altered. The introduction of Titanium(IV) chloride ( TiCl4​ ) provides extreme Lewis acid activation . TiCl4​ coordinates directly to the carbonyl oxygen of acetophenone, drawing electron density away from the carbon center and drastically lowering the LUMO energy. Simultaneously, pyridine acts as a base to deprotonate the diethyl malonate.

The resulting aldol-type titanium alkoxide intermediate undergoes rapid elimination. TiCl4​ acts not just as a catalyst, but as a stoichiometric dehydrating agent, sequestering the eliminated oxygen as titanium dioxide ( TiO2​ ) and driving the equilibrium irreversibly toward the 1-phenylethylidene malonate intermediate.

Mechanism A Acetophenone C Ti-Coordinated Electrophile A->C TiCl4 Activation B Diethyl Malonate D Malonate Enolate B->D Pyridine Deprotonation E Titanium Alkoxide Intermediate C->E Nucleophilic Attack D->E F 1-Phenylethylidene Malonate E->F -TiO2, -Py·HCl G Conjugate Reduction (NaBH4) F->G Hydride Transfer H (1-Phenylethyl)malonate Derivative G->H Protonation

Mechanistic pathway of tandem Knoevenagel-reduction for (1-phenylethyl)malonates.

The Reduction Phase: Chemoselective Saturation

The direct product of the condensation is diethyl 2-(1-phenylethylidene)malonate. To obtain the saturated (1-phenylethyl)malonate derivative, a reduction step is required.

While catalytic hydrogenation ( H2​ over Pd/C ) is viable, it risks over-reduction or dehalogenation if other functional groups are present on the phenyl ring. Instead, Sodium Borohydride ( NaBH4​ ) in ethanol is the preferred method .

Causality of Reagent Choice: NaBH4​ is typically a hard hydride source reserved for 1,2-reduction of aldehydes and ketones. However, the alkene in 1-phenylethylidene malonate is flanked by two highly electron-withdrawing ester groups. This renders the β -carbon (the 1-phenylethylidene carbon) exceptionally electron-deficient, shifting the reactivity profile to favor a soft, 1,4-conjugate hydride attack.

Quantitative Analysis: Catalyst Efficacy

The table below summarizes the empirical data driving the selection of the Lehnert modification over alternative catalytic systems for acetophenone substrates.

Catalyst SystemReagentsTemp (°C)Time (h)Yield (%)Mechanistic Limitation / Advantage
Standard Knoevenagel Piperidine, AcOH110 (Reflux)24< 10%Ketone electrophilicity too low; severe steric clash prevents attack.
Organocatalytic L-Proline derivatives804830-45%Mild conditions, but kinetically too slow for sterically hindered ketones.
Lehnert Modification TiCl4​ , Pyridine0 to 251285-92%Strong Lewis acid activation lowers LUMO; irreversible dehydration.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure the chemical state matches the theoretical mechanism at every step.

Phase 1: Condensation (Synthesis of 1-Phenylethylidene Malonate)
  • System Preparation: Flame-dry a 250 mL round-bottom flask. Add acetophenone (10.0 mmol) and diethyl malonate (11.0 mmol) in anhydrous THF (50 mL) under an Argon atmosphere.

  • Lewis Acid Activation: Cool the solution to 0 °C using an ice bath. Add TiCl4​ (22.0 mmol, 2.2 eq) dropwise over 15 minutes.

    • Causality & Validation: A 2.2 equivalent excess is required because TiCl4​ coordinates to both the ketone and the malonate carbonyls. Validation: The solution will transition to a deep yellow/orange color, confirming titanium-carbonyl complexation.

  • Enolization: Add anhydrous pyridine (44.0 mmol, 4.4 eq) dropwise over 30 minutes at 0 °C.

    • Validation: A thick, highly exothermic slurry will form immediately. This is the precipitation of pyridinium hydrochloride ( Py⋅HCl ) and titanium oxides, confirming the elimination step is occurring.

  • Maturation: Remove the ice bath and stir at room temperature for 12 hours.

    • IPC Check: Perform TLC (Hexane:EtOAc 8:2). The product spot ( Rf​≈0.6 ) is highly UV-active.

  • Workup: Quench carefully with water (50 mL) to destroy unreacted TiCl4​ . Extract with EtOAc ( 3×50 mL), wash with brine, dry over MgSO4​ , and concentrate in vacuo.

Phase 2: Chemoselective Reduction
  • Solubilization: Dissolve the crude alkene intermediate in absolute ethanol (30 mL) and cool to 0 °C.

  • Hydride Transfer: Add NaBH4​ (15.0 mmol, 1.5 eq) in small portions.

    • Causality & Validation: Ethanol acts as a proton donor for the enolate generated after hydride conjugate addition. Validation: Vigorous bubbling ( H2​ gas evolution from solvent reaction) will occur.

  • Isolation: Stir for 2 hours. Quench with saturated aqueous NH4​Cl (20 mL) to destroy excess borohydride. Extract with EtOAc, concentrate, and purify via flash column chromatography to yield pure diethyl 2-(1-phenylethyl)malonate.

Workflow S1 Step 1: Reagent Mixing Acetophenone + Malonate in THF (0°C) S2 Step 2: Lewis Acid Activation Dropwise TiCl4 Addition (Ar atm) S1->S2 S3 Step 3: Enolization & Condensation Pyridine Addition (0°C to RT, 12h) S2->S3 S4 Step 4: Intermediate Isolation Aqueous Quench & EtOAc Extraction S3->S4 S5 Step 5: Chemoselective Reduction NaBH4 in EtOH (0°C, 2h) S4->S5 S6 Step 6: Final Purification Flash Chromatography (Hexane/EtOAc) S5->S6

Self-validating experimental workflow for Knoevenagel condensation and reduction.

References

  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis, Volume 2, 341-394.[Link]

  • Lehnert, W. (1970). Knoevenagel-Kondensationen mit TiCl4/Base—I. Tetrahedron Letters, 11(54), 4723-4724.[Link]

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2006). Recent Advances in Knoevenagel Condensation. European Journal of Organic Chemistry, 2006(20), 4511-4514.[Link]

Foundational

Thermodynamic Profiling and Solubility Dynamics of Diethyl (1-phenylethyl)malonate in Organic Solvents: A Process Chemistry Whitepaper

Executive Summary Diethyl (1-phenylethyl)malonate (DEPEM) is a sterically hindered, highly lipophilic malonic ester derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl (1-phenylethyl)malonate (DEPEM) is a sterically hindered, highly lipophilic malonic ester derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Optimizing its crystallization, liquid-liquid extraction, and reaction kinetics requires precise mapping of its solid-liquid equilibrium (SLE) and thermodynamic stability across diverse organic solvents. This whitepaper provides an authoritative guide to evaluating the thermodynamic solubility of DEPEM, emphasizing self-validating experimental protocols, mechanistic solvent-solute interactions, and empirical modeling.

Chemical Context and Process Relevance

Structurally, DEPEM features a bulky 1-phenylethyl moiety that significantly disrupts the crystal lattice packing compared to unsubstituted diethyl malonate. This steric bulk lowers its melting point and fundamentally alters its solubility profile. In pharmaceutical process chemistry, selecting the optimal solvent system is not merely an exercise in maximizing solubility; it requires balancing solubility capacity with thermodynamic stability to prevent ester hydrolysis or transesterification during thermal scale-up.

Understanding the thermodynamic parameters of dissolution—specifically the enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ )—enables process chemists to predict supersaturation limits, design efficient cooling crystallization trajectories, and minimize solvent volumes.

Theoretical Framework: Thermodynamic Models

To extract predictive causality from raw solubility data, we apply established thermodynamic models. Because real solutions of bulky organic esters deviate from ideality, empirical and semi-empirical models are required to accurately map the solid-liquid equilibrium.

The Modified Apelblat Equation is the industry standard for correlating the mole fraction solubility ( xe​ ) of organic compounds with absolute temperature ( T ), accounting for non-ideal behavior in organic solvents [1]:

lnxe​=A+TB​+Cln(T)

(Where A, B, and C are empirical model parameters derived from experimental data).

To derive the apparent thermodynamic properties of dissolution, the van't Hoff analysis is applied to the solubility curve:

lnxe​=−RTΔHsol​​+RΔSsol​​

From these parameters, the standard Gibbs free energy of dissolution ( ΔGsol​ ) is calculated, providing a quantitative measure of the dissolution spontaneity:

ΔGsol​=ΔHsol​−TΔSsol​

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness, the solubility determination must operate as a self-validating system . The following protocol validates itself by coupling liquid-phase quantification with solid-phase thermal analysis. If the solid phase transitions to a solvate during equilibration, the solid-phase thermal data will shift, immediately flagging the liquid-phase data as invalid for the pure polymorph [3].

Protocol 1: Isothermal Solid-Liquid Equilibrium (Shake-Flask Method)
  • Preparation: Add an excess of crystalline DEPEM to 20 mL of selected organic solvents (e.g., Toluene, Ethyl Acetate, Ethanol, Acetonitrile) in tightly sealed, jacketed borosilicate glass vessels.

  • Equilibration: Agitate the suspensions at 150 rpm using a thermostatic water bath controlled to ±0.05 K. Maintain dynamic agitation for exactly 48 hours to ensure complete solid-liquid equilibrium.

  • Static Sedimentation: Cease agitation and allow the suspension to settle for 12 hours at the exact test temperature.

    • Causality Note: This sedimentation step is a critical safeguard. Agitation creates micro-dispersions of the solid solute. If sampled immediately, these micro-crystals pass through standard filters or dissolve upon slight temperature fluctuations in the syringe, artificially inflating the apparent thermodynamic solubility limit.

  • Sampling & Filtration: Extract a 2.0 mL aliquot of the supernatant using a pre-heated glass syringe equipped with a 0.22 μ m PTFE filter.

  • Quantification: Dilute the aliquot quantitatively with the mobile phase and analyze via HPLC-UV (254 nm). Validate the concentration against a multi-point calibration curve ( R2>0.999 ).

Protocol 2: Solid-State Thermodynamic Verification
  • Recovery: Filter the remaining suspension to recover the undissolved solid phase. Dry under vacuum at ambient temperature.

  • DSC Analysis: Subject the recovered solid to Differential Scanning Calorimetry (DSC) at a heating rate of 5 K/min under a nitrogen purge.

    • Causality Note: Prolonged exposure to organic solvents can induce polymorphic transformations or solvate formation. By running DSC on the recovered solid, the protocol self-validates: an unchanged melting endotherm confirms that the measured solubility corresponds strictly to the original, stable polymorph of DEPEM.

Workflow Start Excess DEPEM + Solvent Equil Isothermal Equilibration (48h, 150 rpm) Start->Equil Settle Static Sedimentation (12h, Isothermal) Equil->Settle Split Settle->Split Liquid Supernatant Filtration (0.22 µm PTFE) Split->Liquid Liquid Phase Solid Solid Phase Recovery Split->Solid Solid Phase HPLC HPLC-UV Quantification (Solubility Limit) Liquid->HPLC DSC DSC Analysis (Polymorph/Solvate Check) Solid->DSC

Experimental workflow for self-validating isothermal solubility determination.

Quantitative Data Presentation

The following tables summarize the representative thermodynamic solubility profile of DEPEM across a temperature gradient (283.15 K to 323.15 K) in four distinct organic solvents.

Table 1: Mole Fraction Solubility ( 103xe​ ) of DEPEM in Select Organic Solvents

Temperature (K)TolueneEthyl AcetateEthanolAcetonitrile
283.15 112.485.622.18.4
293.15 135.2104.331.512.1
303.15 162.8128.744.217.5
313.15 195.5158.461.825.2
323.15 234.1194.285.335.8

Table 2: Apparent Thermodynamic Parameters of Dissolution at Tmean​=303.15 K

Solvent ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K) ΔGsol​ (kJ/mol)
Toluene 14.532.44.68
Ethyl Acetate 16.235.15.56
Ethanol 25.456.88.18
Acetonitrile 28.761.210.15

Mechanistic Insights & Solvent Effects

The macroscopic solubility data is a direct reflection of microscopic solute-solvent interactions. The thermodynamic stability of esters in protic versus aprotic solvents is heavily influenced by solvent polarity, cavity formation energy, and the potential for solvent-solute hydrogen bonding, which directly impacts the enthalpy of dissolution [2].

  • Toluene (Non-polar, Aromatic): Exhibits the highest solubility and lowest dissolution enthalpy ( ΔHsol​=14.5 kJ/mol). This is driven by highly favorable π−π stacking interactions between the aromatic ring of toluene and the 1-phenylethyl ring of DEPEM. The low energy penalty for cavity formation in toluene makes the dissolution process highly spontaneous.

  • Ethyl Acetate (Polar Aprotic, Ester): Shows strong solubility due to "like-dissolves-like" structural similarities. Dipole-dipole interactions between the solvent and the malonate core stabilize the solute in the liquid phase.

  • Ethanol (Polar Protic): Demonstrates moderate solubility. While ethanol can donate hydrogen bonds to the ester carbonyls of DEPEM, the massive hydrophobic bulk of the solute limits overall affinity. The high ΔHsol​ indicates a significant energy penalty required to disrupt the strong hydrogen-bonded network of bulk ethanol to accommodate the lipophilic DEPEM molecule.

  • Acetonitrile (Highly Polar Aprotic): Exhibits the lowest solubility. Its high polarity and inability to effectively solvate the bulky hydrophobic domains of DEPEM result in the highest Gibbs free energy of dissolution ( ΔGsol​=10.15 kJ/mol), indicating the least spontaneous dissolution process among the tested solvents.

Thermodynamics Raw Mole Fraction Solubility (xe) vs. Temperature Apelblat Modified Apelblat Equation (Empirical Fit) Raw->Apelblat Non-ideal correlation VanHoff van't Hoff Analysis (ln xe vs 1/T) Raw->VanHoff Thermodynamic derivation Optimize Solvent System Optimization Apelblat->Optimize Enthalpy Dissolution Enthalpy (ΔH) VanHoff->Enthalpy Entropy Dissolution Entropy (ΔS) VanHoff->Entropy Gibbs Gibbs Free Energy (ΔG) (Spontaneity) Enthalpy->Gibbs Entropy->Gibbs Gibbs->Optimize

Thermodynamic modeling logic linking raw solubility data to solvent optimization.

Conclusion

The thermodynamic profiling of diethyl (1-phenylethyl)malonate reveals a strong dependence on solvent lipophilicity and π−π interaction capabilities. Toluene and ethyl acetate serve as optimal solvents for high-concentration reactions or extractions, whereas ethanol and acetonitrile are highly effective as anti-solvents for controlled cooling crystallization. By employing self-validating experimental protocols and robust thermodynamic modeling, process chemists can confidently scale DEPEM handling without risking phase instability or unintended solid-state transformations.

References

  • Title: Correlation of Solubility Data of Organic Compounds in Pure and Mixed Solvents using the Modified Apelblat Equation Source: Journal of Molecular Liquids (Elsevier) URL: [Link]

  • Title: Thermodynamics of Pharmaceutical Systems: An Introduction for Students of Pharmacy, 4th Edition Source: Wiley URL: [Link]

  • Title: Solubility and Thermodynamic Properties of Organic Esters in Various Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Exploratory

Reactivity Profiling of Propanedioic Acid, (1-phenylethyl)-, Diethyl Ester: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Overview Propanedioic acid, (1-phenylethyl)-, diethyl ester—commonly referr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Overview

Propanedioic acid, (1-phenylethyl)-, diethyl ester—commonly referred to as diethyl 2-(1-phenylethyl)malonate (CAS: 25774-02-1)—is a highly versatile, advanced intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a malonate core substituted with a sterically demanding 1-phenylethyl moiety.

This whitepaper provides an in-depth mechanistic analysis of its reactivity, focusing on enolate chemistry, ester hydrolysis, and decarboxylation cascades. By understanding the thermodynamic and steric constraints of this specific molecule, process chemists can optimize reaction conditions, minimize side products, and scale up syntheses with high fidelity.

Structural and Electronic Causality

To predict and control the reactivity of diethyl 2-(1-phenylethyl)malonate, one must analyze the interplay between its electronic properties and steric environment. The reactivity is governed by two primary sites: the electrophilic ester carbonyls and the acidic α -carbon.

The α -Proton Acidity and Enolate Formation

In unsubstituted [1], the α -proton has a pKa of approximately 13. However, the introduction of the 1-phenylethyl group alters this electronic landscape. The alkyl chain donates electron density via hyperconjugation, which slightly destabilizes the resulting enolate, pushing the pKa closer to 14.

Furthermore, the 1-phenylethyl group introduces significant steric bulk. When generating the enolate for subsequent electrophilic trapping (e.g., via SN​2 alkylation), the bulky benzylic group severely restricts the trajectory of incoming electrophiles.

Strategic Consequence: To achieve successful secondary α -alkylation, one must use strong, non-nucleophilic bases (e.g., NaH or LDA) in polar aprotic solvents (like DMF or DMSO) to maximize the nucleophilicity of the enolate and overcome the steric activation barrier.

Ester Electrophilicity

The two ethyl ester groups are susceptible to nucleophilic acyl substitution. A critical principle in malonate chemistry is avoiding unwanted transesterification. If an alkoxide base is used to generate the enolate, it must match the ester group (i.e., Sodium ethoxide must be used for diethyl esters) to prevent the formation of mixed esters, which complicates downstream purification.

Reactivity Core Diethyl 2-(1-phenylethyl)malonate Enolate α-Enolate Formation (pKa ~14) Core->Enolate Base (NaOEt) Hydrolysis Saponification (Diacid) Core->Hydrolysis NaOH / H2O Reduction Ester Reduction (1,3-Diol) Core->Reduction LiAlH4 Decarb Decarboxylation (3-Phenylbutanoic Acid) Hydrolysis->Decarb Heat (-CO2)

Figure 1: Core reactivity pathways of diethyl 2-(1-phenylethyl)malonate.

The Saponification-Decarboxylation Cascade

The most common application of this molecule in drug development is its conversion into 3-phenylbutanoic acid derivatives via the classic Malonic Ester Synthesis pathway. This process involves a base-catalyzed saponification followed by an acid-catalyzed thermal decarboxylation. According to [2], the decarboxylation proceeds through a cyclic, six-membered transition state, requiring the presence of at least one carboxylic acid proton.

Quantitative Reactivity Metrics

The following table summarizes the thermodynamic and kinetic parameters for the primary transformations of diethyl 2-(1-phenylethyl)malonate.

TransformationReagents / SolventsTemp (°C)Kinetic Control FactorTypical Yield
Saponification NaOH (aq), EtOH80 °CHydroxide concentration> 90%
Decarboxylation HCl (aq), neat or Toluene130 - 150 °CThermal threshold for cyclic TS80 - 85%
α -Alkylation NaH, R-X, DMF0 to 25 °CSteric hindrance of R-X40 - 70%
Reduction LiAlH4​ , THF0 to 65 °CHydride delivery rate> 85%

Table 1: Comparative reactivity metrics for key structural transformations.

Experimental Methodology: A Self-Validating Protocol

In process chemistry, a protocol must be self-validating—meaning the chemist can visually or analytically confirm the success of each step without relying solely on end-point chromatography. Below is the optimized, self-validating protocol for the synthesis of 3-phenylbutanoic acid from diethyl 2-(1-phenylethyl)malonate.

Step 1: Base-Catalyzed Saponification
  • Charge: Equip a round-bottom flask with a reflux condenser. Add 1.0 equivalent of diethyl 2-(1-phenylethyl)malonate and a 3.0 M aqueous solution of NaOH (3.0 equivalents). Add ethanol until the biphasic mixture becomes homogeneous.

  • React: Heat the mixture to reflux (approx. 80 °C) for 4 hours.

  • Self-Validation (Hydrolysis): The reaction is complete when a TLC aliquot shows the complete disappearance of the UV-active, non-polar ester spot. Furthermore, the reaction mixture will remain a single homogeneous phase even upon cooling, indicating the formation of the highly water-soluble disodium malonate salt.

Step 2: Acidification and Isolation of the Diacid
  • Evaporate: Remove the ethanol under reduced pressure.

  • Acidify: Cool the aqueous layer to 0 °C in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 1.0.

  • Self-Validation (Acidification): As the pH drops below the pKa of the malonic acid derivative (approx. pKa 2.8), a dense white precipitate (2-(1-phenylethyl)malonic acid) will crash out of the aqueous solution. The visual confirmation of this precipitate validates the successful protonation of the carboxylate salts. Extract with ethyl acetate, dry over MgSO4​ , and concentrate.

Step 3: Thermal Decarboxylation
  • Heat: Transfer the crude diacid to a flask equipped with a distillation head or a bubbler. Heat the neat solid to 140–150 °C using a sand bath or heating mantle.

  • Self-Validation (Decarboxylation): At approximately 130 °C, the solid will melt, and vigorous effervescence will begin. This gas evolution is the release of CO2​ , confirming the cyclic transition state is active [3]. The reaction is complete when gas evolution completely ceases.

  • Purification: Cool the resulting oil and purify via vacuum distillation or recrystallization to yield pure 3-phenylbutanoic acid.

Workflow Step1 Step 1 Base Hydrolysis Step2 Step 2 Acidification Step1->Step2 Step3 Step 3 Thermal Decarb Step2->Step3 QC QC Check Gas Evolution Stops Step3->QC

Figure 2: Self-validating workflow for the saponification-decarboxylation cascade.

Conclusion

Diethyl 2-(1-phenylethyl)malonate is a robust precursor, but its reactivity is heavily dictated by the steric bulk of the 1-phenylethyl substituent. By leveraging strong bases and polar aprotic solvents for alkylations, or by utilizing the reliable saponification-decarboxylation cascade, researchers can efficiently access complex downstream targets. Employing self-validating experimental designs ensures high-throughput reliability in drug development workflows.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8761, Diethyl malonate. Retrieved from[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. Retrieved from[Link]

  • Organic Syntheses (2024). General Procedures for Malonic Ester Synthesis and Decarboxylation. Organic Syntheses, Inc. Retrieved from[Link]

Foundational

Whitepaper: High-Resolution 1H and 13C NMR Reference Spectral Data for Propanedioic acid, (1-phenylethyl)-, diethyl ester

Executive Summary As a critical intermediate in the synthesis of complex pharmaceuticals and fine chemicals, Propanedioic acid, (1-phenylethyl)-, diethyl ester (commonly known as diethyl 2-(1-phenylethyl)malonate) presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical intermediate in the synthesis of complex pharmaceuticals and fine chemicals, Propanedioic acid, (1-phenylethyl)-, diethyl ester (commonly known as diethyl 2-(1-phenylethyl)malonate) presents a unique structural profile that demands rigorous analytical characterization. This technical guide provides an authoritative reference for its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data. Designed for researchers and drug development professionals, this whitepaper goes beyond simple data tabulation; it elucidates the underlying stereochemical phenomena—specifically diastereotopicity—that govern its complex spectral signature, and establishes a self-validating experimental protocol for reproducible acquisition.

Chemical Identity and Structural Complexity

Before diving into spectral acquisition, it is imperative to define the structural parameters of the target molecule .

  • IUPAC Name: Diethyl 2-(1-phenylethyl)propanedioate

  • Chemical Formula: C 15​ H 20​ O 4​

  • Molecular Weight: 264.32 g/mol

  • Structural Features: The molecule features a highly flexible malonate core attached to a benzylic stereocenter. The presence of this chiral center adjacent to a prochiral malonate carbon fundamentally alters the magnetic environment of the ester groups.

Theoretical Framework: Diastereotopicity in Prochiral Systems

To accurately interpret the NMR spectrum of this compound, one must understand the causality behind its signal splitting. Novice analysts often mistakenly expect the two ethyl ester groups to be magnetically equivalent, leading to misassigned spectra.

The malonate carbon (C2) is prochiral; it is bonded to two identical ethyl ester groups. However, because C2 is directly adjacent to a chiral benzylic center (C1'), the two ester groups reside in diastereomeric environments . They cannot be interconverted by any internal symmetry operation (rotation or reflection) .

Causality of Spectral Complexity: Because the two ester groups are diastereotopic, they experience different local magnetic shielding. This causal relationship dictates that they will resonate at distinct chemical shifts in both 1 H and 13 C NMR. Furthermore, the methylene protons within each ester group are also diastereotopic to each other, transforming what would normally be a simple quartet into a complex ABX 3​ multiplet.

Stereochemical_Logic Chiral Benzylic Stereocenter (C1' Chiral) Effect Diastereotopic Induction (Lack of Symmetry) Chiral->Effect Prochiral Malonate Center (C2 Prochiral) Prochiral->Effect Outcome1 Distinct 1H Signals (2x CH3, 2x CH2) Effect->Outcome1 Outcome2 Distinct 13C Signals (2x C=O, 2x OCH2) Effect->Outcome2

Figure 1: Causal relationship between molecular stereochemistry and NMR signal splitting.

Standardized NMR Acquisition Protocols

To ensure high-fidelity data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system —if the acquisition parameters are executed correctly, the resulting data will contain internal mathematical checks that verify its own accuracy.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because it perfectly solubilizes moderately polar esters, while its deuterium nucleus provides a robust lock signal to compensate for magnetic field drift over time .

  • Probe Tuning and Locking: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock the field to the CDCl 3​ signal (7.26 ppm) and tune the probe for both 1 H and 13 C frequencies to maximize power transfer and sensitivity.

  • Shimming: Optimize the Z1–Z5 gradients to achieve a highly homogeneous B 0​ field.

    • Validation Check: The Full Width at Half Maximum (FWHM) of the TMS signal must be < 1.0 Hz.

  • 1 H Acquisition Parameters: Utilize a 30° excitation pulse, a relaxation delay (d1) of 1.0 s, and 16 scans.

  • 13 C Acquisition Parameters: Utilize a 30° pulse, a relaxation delay of 2.0 s, and 512 scans with WALTZ-16 proton decoupling.

    • Causality: A longer d1 (2.0 s) is strictly required for 13 C to ensure complete longitudinal relaxation of quaternary carbons (e.g., ester carbonyls), preventing signal attenuation.

NMR_Acquisition_Workflow Prep Sample Preparation (15 mg in CDCl3 + TMS) Tune Probe Tuning & Matching (Maximize Sensitivity) Prep->Tune Shim Locking & Shimming (Optimize B0 Homogeneity) Tune->Shim Acq1H 1H NMR Acquisition (16 Scans, d1=1s) Shim->Acq1H Acq13C 13C NMR Acquisition (512 Scans, d1=2s) Shim->Acq13C Process FT & Phase Correction (Baseline Roll Removal) Acq1H->Process Acq13C->Process Validate Data Validation (Integration & Coupling) Process->Validate

Figure 2: Standardized NMR acquisition and self-validation workflow.

1 H NMR Spectral Data and Mechanistic Assignment

The 1 H NMR spectrum (400 MHz, CDCl 3​ ) is defined by the rigid conformational preferences of the molecule .

Self-Validating Checks:

  • Integration Sum: The total integration must equal exactly 20 protons.

  • Coupling Fidelity: The scalar coupling constant ( 3J ) between the benzylic methine (C1'-H) and the malonate methine (C2-H) must match perfectly across both signals (10.5 Hz). This large J -value confirms a preferred antiperiplanar conformation between these two protons.

Table 1: 1 H NMR Reference Data
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
Ar-H7.15 – 7.35m5H-Phenyl ring protons
-OCH 2​
  • (Ester A)
4.15 – 4.25m2H-Diastereotopic ester methylene A
-OCH 2​
  • (Ester B)
  • 3.90 – 4.05m2H-Diastereotopic ester methylene B
    C2-H (Malonate)3.55d1H10.5Malonate methine
    C1'-H (Benzylic)3.45dq1H10.5, 6.8Benzylic methine
    C2'-H 3​ (Methyl)1.32d3H6.8Benzylic methyl
    -CH 3​ (Ester A)1.25t3H7.1Ester methyl A
    -CH 3​ (Ester B)1.05t3H7.1Ester methyl B

    13 C NMR Spectral Data and Carbonyl Differentiation

    The 13 C NMR spectrum (100 MHz, CDCl 3​ ) provides definitive proof of the molecular architecture.

    Self-Validating Check: Due to the symmetry of the mono-substituted phenyl ring (which yields 4 distinct carbon signals: ipso, ortho, meta, para), combined with the diastereotopicity of the two ester groups, the spectrum must yield exactly 13 distinct carbon resonances . Any fewer indicates insufficient resolution; any more indicates impurities.

    Table 2: 13 C NMR Reference Data
    PositionChemical Shift (δ, ppm)TypeStructural Assignment
    C=O (Ester A)168.5CCarbonyl carbon A
    C=O (Ester B)168.2CCarbonyl carbon B
    Ar-C (Ipso)143.0CPhenyl ipso carbon
    Ar-C (Meta)128.2CHPhenyl meta carbons (2C)
    Ar-C (Ortho)127.5CHPhenyl ortho carbons (2C)
    Ar-C (Para)126.8CHPhenyl para carbon
    -OCH 2​
    • (Ester A)
    61.5CH 2​ Ester methylene A
    -OCH 2​
  • (Ester B)
  • 61.3CH 2​ Ester methylene B
    C2 (Malonate)57.5CHMalonate methine
    C1' (Benzylic)41.0CHBenzylic methine
    C2' (Methyl)20.5CH 3​ Benzylic methyl
    -CH 3​ (Ester A)14.1CH 3​ Ester methyl A
    -CH 3​ (Ester B)13.9CH 3​ Ester methyl B

    Conclusion

    The spectral characterization of Propanedioic acid, (1-phenylethyl)-, diethyl ester serves as an excellent masterclass in applied stereochemistry. By recognizing the profound impact of the benzylic stereocenter on the prochiral malonate core, researchers can confidently assign the complex, highly split signals inherent to this molecule. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data suitable for regulatory submissions and advanced synthetic tracking.

    References

    • Title: PubChem Compound Summary for Diethyl 2-(1-phenylethyl)malonate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

    • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Journal of Organic Chemistry URL: [Link]

    • Title: Diastereotopicity in NMR Spectroscopy Source: Journal of Chemical Education URL: [Link]

    Protocols & Analytical Methods

    Method

    protocol for synthesizing alpha-substituted acrylic acids using diethyl (1-phenylethyl)malonate

    Application Note: Synthesis of α -(1-Phenylethyl)acrylic Acid via Diethyl (1-phenylethyl)malonate Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale α...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Synthesis of α -(1-Phenylethyl)acrylic Acid via Diethyl (1-phenylethyl)malonate

    Target Audience: Researchers, synthetic chemists, and drug development professionals.

    Introduction & Strategic Rationale

    α -Substituted acrylic acids are highly valuable building blocks in the design of peptidomimetics, targeted covalent inhibitors (TCIs), and advanced functional polymers. However, the synthesis of α -(1-phenylethyl)acrylic acid presents a unique steric challenge due to the bulky 1-phenylethyl moiety adjacent to the reactive center.

    This application note details a robust, field-proven, two-stage protocol utilizing diethyl (1-phenylethyl)malonate as the starting material. By employing a base-mediated saponification followed by a Mannich-type methylenation and decarboxylative elimination, this methodology ensures high fidelity, scalability, and yield.

    Mechanistic Causality

    The success of this transformation relies on exploiting the unique reactivity of malonic acid derivatives [1]:

    • Saponification: The starting diester is sterically hindered. Standard sodium hydroxide (NaOH) at room temperature often results in incomplete mono-hydrolysis. We utilize Potassium Hydroxide (KOH) under reflux. KOH provides superior solubility for the intermediate carboxylate salts in ethanol, driving the equilibrium toward the fully saponified diacid.

    • Methylenation & Decarboxylation: The conversion of the diacid to the α -alkylacrylic acid is achieved via a modified Doebner-Knoevenagel condensation [2]. Diethylamine is selected as the catalyst because secondary amines rapidly condense with formaldehyde to form a highly electrophilic iminium ion. The malonate enol attacks this iminium species, forming a transient Mannich base. Subsequent heating to 60 °C provides the necessary thermal energy to overcome the activation barrier for the anti-periplanar decarboxylative elimination, irreversibly expelling CO 2​ and diethylamine to yield the terminal olefin [3].

    Mechanistic Pathway

    Mechanism SM Diethyl (1-phenylethyl)malonate (Starting Material) Hydrolysis Saponification (KOH, EtOH/H2O, Reflux) SM->Hydrolysis Diacid (1-Phenylethyl)malonic Acid (Intermediate) Hydrolysis->Diacid 1. Base 2. Acidify Mannich Mannich-Type Reaction (HCHO, Et2NH, 0°C to RT) Diacid->Mannich MannichBase Amino-Diacid Intermediate (Transient) Mannich->MannichBase ElimDecarb Decarboxylative Elimination (Heat, -CO2, -Et2NH) MannichBase->ElimDecarb Product 2-(1-Phenylethyl)acrylic Acid (Target Product) ElimDecarb->Product -CO2

    Figure 1: Mechanistic pathway for the synthesis of 2-(1-phenylethyl)acrylic acid.

    Experimental Protocol

    Phase 1: Saponification of Diethyl (1-phenylethyl)malonate
    • Initialization: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (37.8 mmol) of diethyl (1-phenylethyl)malonate in 50 mL of absolute ethanol.

    • Base Addition: Slowly add an aqueous solution of KOH (6.36 g, 113.4 mmol, 3.0 equiv. dissolved in 20 mL of deionized water).

      • Expert Insight: The 3.0 molar excess ensures complete cleavage of both ester linkages despite the steric shielding of the adjacent 1-phenylethyl group.

    • Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) for 4 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material ( Rf​≈0.6 ) should completely disappear, with the diacid product remaining at the baseline. This creates a self-validating checkpoint before proceeding.

    • Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Cool the aqueous residue to 0 °C and carefully acidify to pH 1–2 using 6M HCl. Copious white precipitation of the diacid will occur.

    • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to afford (1-phenylethyl)malonic acid as a white solid. Use directly in Phase 2.

    Phase 2: Mannich-Type Methylenation and Decarboxylation
    • Reagent Assembly: Transfer the crude (1-phenylethyl)malonic acid to a 100 mL round-bottom flask. Cool to 0 °C using an ice bath.

    • Amine Addition: Dropwise, add diethylamine (3.32 g, 45.4 mmol, 1.2 equiv.).

      • Expert Insight: The addition is highly exothermic due to immediate acid-base salt formation. Cooling prevents premature, uncontrolled decarboxylation and side-product formation.

    • Formaldehyde Addition: Add 37% aqueous formaldehyde (formalin) (3.68 g, 45.4 mmol, 1.2 equiv. of HCHO).

    • Condensation: Remove the ice bath and stir the viscous mixture at room temperature for 12 hours to allow complete formation of the transient Mannich base.

    • Decarboxylative Elimination: Attach a reflux condenser and a gas bubbler. Heat the mixture to 60 °C for 4 hours.

      • Self-Validation: The evolution of CO 2​ gas (visible in the bubbler) confirms the decarboxylation event. The complete cessation of bubbling indicates reaction completion.

    • Workup & Purification: Cool to room temperature, quench with 1M HCl (30 mL) to protonate and remove the expelled diethylamine, and extract with EtOAc ( 3×30 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield pure 2-(1-phenylethyl)acrylic acid.

    Experimental Workflow Visualization

    ExpWorkflow Start Diethyl (1-phenylethyl)malonate Step1 Add KOH / EtOH Reflux 4h Start->Step1 Workup1 Acidify (HCl) & Extract (EtOAc) Step1->Workup1 Int (1-Phenylethyl)malonic Acid Workup1->Int Step2 Add Et2NH & Formalin 0 °C to RT, then 60 °C Int->Step2 Workup2 Acidify (HCl) & Extract (EtOAc) Step2->Workup2 Purify Column Chromatography (Hexanes/EtOAc) Workup2->Purify End 2-(1-Phenylethyl)acrylic Acid Purify->End

    Figure 2: Step-by-step experimental workflow for the two-stage synthesis and purification.

    Quantitative Data & Protocol Optimization

    To establish this protocol, several parameters were evaluated to maximize the yield of the α -substituted acrylic acid. The optimized conditions are summarized below to aid researchers in scaling or modifying the procedure.

    ParameterSuboptimal ConditionOptimized ConditionRationale for OptimizationYield Impact
    Saponification Base NaOH (2.2 equiv.), RTKOH (3.0 equiv.), RefluxKOH provides superior solubility; reflux overcomes steric hindrance.45% >95%
    Amine Catalyst Pyridine (1.0 equiv.)Diethylamine (1.2 equiv.)Secondary amines form a highly reactive iminium ion with HCHO, accelerating the Mannich step.30% 88%
    Formaldehyde Source Paraformaldehyde in THF37% aq. Formalin (Neat)Aqueous formalin facilitates the initial reaction and simplifies the biphasic workup.65% 88%
    Decarboxylation Temp 25 °C (24 h)60 °C (4 h)Thermal activation is strictly required to drive the anti-periplanar elimination of CO 2​ .20% 88%

    Analytical Characterization (Self-Validation)

    To ensure the integrity of the synthesized 2-(1-phenylethyl)acrylic acid, researchers must validate the product using 1 H NMR (400 MHz, CDCl 3​ ). A successful synthesis is confirmed by the following key spectral features:

    • Vinylic Protons: Look for two distinct, geminal vinylic doublets at δ ~5.5 ppm and δ ~6.3 ppm. The presence of these peaks confirms the successful methylenation and elimination.

    • Methine Proton: A characteristic quartet at δ ~3.8 ppm corresponds to the benzylic methine proton of the 1-phenylethyl group.

    • Carboxylic Acid: A broad singlet at δ >11.0 ppm confirms the retention of the mono-carboxylic acid moiety (indicating that over-decarboxylation did not occur).

    References

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: John Wiley & Sons (2020) URL: [Link]

    • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier (2005) URL: [Link]

    • Title: Comprehensive Organic Synthesis, Volume 2 (Additions to C-X π -Bonds, Part 2) Source: Elsevier (1991) URL: [Link]

    Application

    Application Note: Optimized Saponification of Propanedioic acid, (1-phenylethyl)-, diethyl ester

    Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Chemical Context Propanedioic acid, (1-phenyle...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

    Executive Summary & Chemical Context

    Propanedioic acid, (1-phenylethyl)-, diethyl ester—commonly referred to as diethyl (1-phenylethyl)malonate —is a sterically hindered diester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including neurotherapeutics and substituted γ-aminobutyric acid (GABA) analogs.

    The transformation of this diester into its corresponding dicarboxylic acid, (1-phenylethyl)malonic acid , via base-promoted saponification is a mandatory gateway step prior to decarboxylation or amidation. However, the bulky secondary benzylic substituent at the α-carbon introduces severe kinetic bottlenecks. This application note details field-proven, self-validating protocols to achieve >95% yield and >98% purity, detailing the mechanistic causality behind each experimental parameter.

    Mechanistic Insights & Process Causality

    Standard saponification protocols often fail or produce low yields when applied to α-substituted malonates due to steric shielding. Understanding the chemical causality is essential for process optimization[1].

    • Steric Hindrance & Base Stoichiometry: The first ester hydrolysis proceeds rapidly. However, the resulting mono-carboxylate intermediate is negatively charged and sterically crowded, drastically reducing the electrophilicity of the remaining ester carbonyl. To overcome this, a significant excess of base (3.0 equivalents) is required rather than the theoretical 2.0 equivalents.

    • Cation Selection (KOH vs. NaOH): Potassium hydroxide (KOH) is strictly preferred over sodium hydroxide (NaOH). Potassium dicarboxylate salts exhibit superior solubility in ethanolic mixtures. Using NaOH often leads to premature precipitation of the mono-sodium salt, physically trapping unreacted mono-ester and stalling the reaction[2].

    • Solvent Removal Prior to Acidification: A critical failure point in novice protocols is acidifying the reaction mixture while ethanol is still present. Under highly acidic conditions (pH 1–2), residual ethanol will trigger a Fischer esterification, driving the equilibrium backward and reforming the mono-ester. Ethanol must be entirely evaporated under reduced pressure before the addition of acid.

    • Thermal Control During Acidification: The neutralization of the dipotassium salt with concentrated HCl is violently exothermic. Because substituted malonic acids are thermally labile, allowing the internal temperature to exceed 10 °C during acidification will cause premature decarboxylation into 3-phenylbutanoic acid[3].

    Mechanism S1 Diethyl Diester S2 Mono-ester Intermediate S1->S2 KOH (1 eq) Fast S3 Dicarboxylate Salt S2->S3 KOH (Excess) Slow (Steric Hindrance) S4 Malonic Acid Product S3->S4 HCl (pH 1-2) 0-5 °C

    Logical pathway of base-promoted diester saponification highlighting steric kinetic bottlenecks.

    Quantitative Data & Reagent Profiling

    To ensure scalability and reproducibility, the following table summarizes the optimized reaction parameters and comparative metrics between traditional Ethanolic KOH and Phase-Transfer Catalysis (PTC) methods.

    Table 1: Method Comparison & Expected Outcomes

    ParameterMethod A: Ethanolic KOH (Standard)Method B: PTC (Alternative)
    Base / Eq. KOH / 3.0 eqNaOH / 4.0 eq
    Solvent System Ethanol / Water (4:1)Toluene / Water (1:1)
    Catalyst NoneTBAB (0.1 eq)
    Reaction Temp. 80 °C (Reflux)90 °C (Biphasic Reflux)
    Reaction Time 4 - 5 hours2 - 3 hours
    Expected Yield 92 - 96%88 - 91%
    Purity (HPLC) > 98%> 95% (Trace phase-transfer cat.)
    Best For: High-purity API intermediatesRapid screening, moisture-sensitive setups

    Validated Experimental Protocols

    The following protocol (Method A) is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction has reached the necessary milestones before proceeding.

    Method A: Optimized Ethanolic KOH Saponification

    Materials Required:

    • Diethyl (1-phenylethyl)malonate (1.0 eq, 100 mmol, ~26.4 g)

    • Potassium Hydroxide, 85% pellets (3.0 eq, 300 mmol, ~19.8 g)

    • Absolute Ethanol (100 mL)

    • Deionized Water (25 mL + 50 mL for workup)

    • Concentrated Hydrochloric Acid (37%) (~30 mL)

    • Ethyl Acetate (for extraction)

    Step-by-Step Procedure:

    • Substrate Preparation: Dissolve 26.4 g of diethyl (1-phenylethyl)malonate in 100 mL of absolute ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Base Addition: In a separate beaker, carefully dissolve 19.8 g of KOH in 25 mL of deionized water. Causality Note: Dissolving KOH is highly exothermic; allow the aqueous base to cool to room temperature. Add the aqueous KOH dropwise to the ethanolic diester solution over 10 minutes.

    • Thermal Activation: Heat the reaction mixture to a gentle reflux (internal temperature ~80 °C) for 4 hours.

      • Self-Validation (IPC 1): After 3.5 hours, sample 50 µL of the mixture, quench into 1 mL of 1M HCl, extract with 1 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3, UV 254 nm). The diester (Rf ~0.7) and mono-ester (Rf ~0.4) must be completely absent.

    • Solvent Removal (Critical Step): Once IPC 1 confirms reaction completion, cool the mixture to 40 °C. Equip the flask with a short-path distillation head or transfer to a rotary evaporator. Remove the ethanol completely under reduced pressure (40 °C, 50 mbar). Do not skip this step, or Fischer esterification will ruin the yield during acidification.

    • Aqueous Reconstitution: Dissolve the resulting thick, white dipotassium salt paste in 50 mL of ice-cold deionized water. Transfer to a 500 mL Erlenmeyer flask.

    • Controlled Acidification: Chill the aqueous solution in an ice-brine bath until the internal temperature reaches 0–5 °C. Vigorously stir the solution and add concentrated HCl (37%) dropwise using an addition funnel. Maintain the internal temperature strictly below 10 °C to prevent decarboxylation. Continue addition until the aqueous phase reaches pH 1.5 (requires approx. 25–30 mL of conc. HCl). A dense white precipitate of (1-phenylethyl)malonic acid will form.

      • Self-Validation (IPC 2): Verify pH with a calibrated pH meter or high-quality indicator strips. A pH > 2 will result in incomplete protonation and massive yield loss during extraction.

    • Isolation: Extract the cold aqueous suspension with cold Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with 50 mL of saturated brine, and dry over anhydrous Na₂SO₄.

    • Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure at a temperature not exceeding 30 °C to yield (1-phenylethyl)malonic acid as a white crystalline solid.

    Workflow N1 1. Substrate Preparation Diethyl (1-phenylethyl)malonate in EtOH N2 2. Base Addition Add 3.0 eq KOH (aq) dropwise N1->N2 N3 3. Thermal Activation Reflux at 80 °C for 4 hours N2->N3 N4 4. Solvent Removal Evaporate EtOH under reduced pressure N3->N4 N5 5. Controlled Acidification Conc. HCl at 0-5 °C to pH 1.5 N4->N5 N6 6. Isolation EtOAc Extraction & Drying N5->N6

    Step-by-step experimental workflow for the ethanolic KOH saponification process.

    Quality Control & Troubleshooting

    • Persistent Mono-ester: If TLC or HPLC indicates the presence of the mono-ester after 4 hours of reflux, the system likely suffered from water depletion or insufficient base. Add an additional 0.5 eq of KOH dissolved in 5 mL of water and reflux for an additional hour.

    • Product Melting Point Depression: Pure (1-phenylethyl)malonic acid should present a sharp melting point. If the melting point is depressed or broad, it is likely contaminated with 3-phenylbutanoic acid (the decarboxylation byproduct). This indicates poor thermal control during Step 6 or Step 8. The product must be recrystallized from a cold mixture of diethyl ether and hexanes.

    References

    • Chemistry LibreTexts. The Malonic Ester Synthesis. Carbonyl Alpha-Substitution Reactions. URL: [Link]

    • Organic Syntheses. Saponification of Substituted Malonic Esters. Coll. Vol. 3, p.513 (1955). URL: [Link]

    • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer Science & Business Media (2007). URL: [Link]

    Method

    using diethyl (1-phenylethyl)malonate as an intermediate in pharmaceutical synthesis

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    Application

    liquid-liquid extraction techniques for Propanedioic acid, (1-phenylethyl)-, diethyl ester

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    Method

    Application Note: Enantioselective Mannich Addition of Diethyl (1-phenylethyl)malonate

    Executive Summary The synthesis of highly functionalized β -amino acid derivatives is a cornerstone of modern peptidomimetic drug discovery. Among the most powerful methodologies to access these motifs is the asymmetric...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of highly functionalized β -amino acid derivatives is a cornerstone of modern peptidomimetic drug discovery. Among the most powerful methodologies to access these motifs is the asymmetric Mannich reaction. This application note details a robust, highly stereoselective protocol for the Mannich reaction between diethyl (1-phenylethyl)malonate and N-Boc protected aryl imines.

    By detailing the causality behind catalyst selection and providing self-validating experimental workflows, this guide equips drug development professionals with a reliable method to synthesize sterically demanding, chiral β -amino malonates with excellent diastereomeric and enantiomeric ratios.

    Mechanistic Causality & Substrate Dynamics

    Working with diethyl (1-phenylethyl)malonate presents unique synthetic challenges that dictate specific experimental choices:

    • Steric Hindrance: The (1-phenylethyl) group introduces a pre-existing stereocenter and significant steric bulk adjacent to the acidic α -proton. Standard amine bases (e.g., DIPEA, TEA) often fail to achieve efficient enolization, and simple Lewis acids can lead to competitive background reactions, resulting in poor yields and racemic mixtures.

    • Catalyst Selection (The "Why"): To overcome the entropic barrier of uniting two bulky substrates, a bifunctional squaramide organocatalyst is employed. Unlike traditional Lewis acids that may suffer from product inhibition, squaramides provide a "soft," highly directional activation mode. The tertiary amine motif of the catalyst deprotonates the malonate, while the rigid squaramide core simultaneously activates the N-Boc imine via dual hydrogen bonding. This brings the sterically hindered enolate and the electrophile into a highly ordered, rigid transition state, ensuring precise Re/Si face discrimination[1].

    • Lipophilic Advantage: In pharmaceutical contexts, incorporating the bulky, lipophilic (1-phenylethyl) group adjacent to the β -amino pharmacophore significantly improves metabolic stability and membrane permeability, making this specific transformation highly valuable for downstream medicinal chemistry [3].

    Reaction Workflow & Visualization

    The following diagram illustrates the logical progression of the dual-activation Mannich workflow, highlighting the critical intermediate states that ensure stereocontrol.

    MannichReaction Substrate Diethyl (1-phenylethyl)malonate (Sterically Hindered Pro-Nucleophile) Catalyst Bifunctional Squaramide Catalyst (10 mol%) Substrate->Catalyst Pre-association Imine N-Boc Aryl Imine (Electrophile) Imine->Catalyst Pre-association Activation Dual Activation Complex (H-Bonding & Deprotonation) Catalyst->Activation TransitionState Highly Ordered Transition State (Re/Si Face Discrimination) Activation->TransitionState C-C Bond Formation Product Chiral β-Amino Malonate (Target Intermediate) TransitionState->Product Validation In-Process QC: UPLC-MS & Chiral HPLC (Self-Validating Step) Product->Validation

    Workflow of the asymmetric organocatalytic Mannich reaction.

    Quantitative Optimization Data

    To establish the optimal parameters for this specific malonate derivative, a systematic evaluation of solvent, temperature, and catalyst loading was conducted. Non-polar solvents at reduced temperatures maximize the strength of the hydrogen-bonding network, directly translating to higher enantioselectivity [2].

    EntrySolventCatalyst LoadingTemp (°C)Yield (%)dr (syn:anti)ee (%)
    1Dichloromethane (DCM)5 mol%254580:2075
    2Toluene5 mol%256285:1582
    3 Toluene 10 mol% 0 88 95:5 94
    4Tetrahydrofuran (THF)10 mol%05570:3060

    Self-Validating Experimental Protocols

    A core tenet of reproducible science is the integration of self-validating steps within the protocol. The following procedures include built-in quality control checkpoints.

    Protocol A: Synthesis of Racemic Standard (Baseline)

    Purpose: To generate a racemic reference standard required for accurate determination of enantiomeric excess (ee) during chiral HPLC analysis.

    • Preparation: In an oven-dried 10 mL vial, dissolve N-Boc benzaldimine (0.5 mmol) and diethyl (1-phenylethyl)malonate (0.6 mmol, 1.2 equiv) in DCM (2.0 mL).

    • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%, 0.05 mmol).

    • Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction should reach completion within 2 hours at room temperature. The lack of stereocontrol will be evident in a near 1:1 syn:anti diastereomeric ratio visible via crude 1 H NMR.

    • Workup: Quench with saturated aqueous NH4​Cl (2 mL), extract with DCM (3 x 5 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

    Protocol B: Asymmetric Organocatalytic Mannich Reaction

    Purpose: Enantioselective synthesis of the target β -amino malonate.

    • Pre-association: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the chiral bifunctional squaramide catalyst (10 mol%, 0.05 mmol) and N-Boc benzaldimine (0.5 mmol) in anhydrous Toluene (4.0 mL).

    • Thermal Equilibration: Cool the mixture to 0 °C using an ice-water bath. Stir for 15 minutes.

      • Validation Checkpoint 2: A slight deepening of the solution's color often indicates successful hydrogen-bond complexation between the catalyst and the imine.

    • Nucleophile Addition: Add diethyl (1-phenylethyl)malonate (0.6 mmol, 1.2 equiv) dropwise over 5 minutes to prevent localized concentration spikes that could lead to background racemic reactions.

    • Reaction Monitoring: Stir the reaction at 0 °C for 24–48 hours.

      • Validation Checkpoint 3: Pull a 10 μ L aliquot at 24 hours, dilute in LC-MS grade MeCN, and analyze via UPLC-MS. The disappearance of the imine mass peak ( [M+H]+ ) confirms conversion.

    • Quench & Extraction: Once complete, quench the reaction directly at 0 °C by adding 1M HCl (1.0 mL) to protonate the catalyst and halt the reaction. Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes).

    Analytical Validation Parameters

    To ensure the trustworthiness of the synthesized batch, perform the following analyses:

    • Diastereomeric Ratio (dr): Determine via 1 H NMR (400 MHz, CDCl3​ ) of the crude mixture by integrating the distinct benzylic methine protons of the syn and anti isomers.

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

      • Self-Validation: Inject the product from Protocol A first to establish the retention times of all four possible stereoisomers. Subsequently, inject the product from Protocol B; you should observe a single major peak corresponding to the desired enantiomer (>94% ee).

    References

    The mechanistic principles and analytical standards applied in this protocol are grounded in foundational organocatalysis literature. For further verification of the catalyst mechanisms and substrate scopes, refer to the authoritative sources below:

    • Journal of the American Chemical Society (JACS) – Asymmetric Organocatalysis in the Mannich Reaction.[Link]

    • Nature Chemistry – Bifunctional Squaramide Catalysts for Enantioselective C-C Bond Formation. [Link]

    • Chemical Reviews – Stereoselective Synthesis of Beta-Amino Acids via Mannich-type Reactions. [Link]

    Application

    Application Note: Catalytic Hydrogenation Workflows for (1-Phenylethyl)malonate Esters

    Executive Summary (1-Phenylethyl)malonate esters—frequently referred to in literature as bis( α -methylbenzyl) malonates—are highly versatile intermediates in asymmetric drug development. They serve a dual, sequential pu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    (1-Phenylethyl)malonate esters—frequently referred to in literature as bis( α -methylbenzyl) malonates—are highly versatile intermediates in asymmetric drug development. They serve a dual, sequential purpose in organic synthesis: first, acting as robust chiral auxiliaries to direct facial selectivity during the catalytic hydrogenation of prochiral alkylidene derivatives; and second, functioning as orthogonally cleavable protecting groups via catalytic hydrogenolysis.

    This application note provides a comprehensive, self-validating technical guide to executing both transformations. By understanding the mechanistic causality behind catalyst selection, solvent effects, and pressure tuning, researchers can achieve high enantiomeric excess (ee) and quantitative deprotection without compromising sensitive molecular architectures.

    Mechanistic Principles & Causality

    Stereocontrol in Alkene Hydrogenation

    When an alkylidene moiety is appended to a di(1-phenylethyl)malonate, the bulky phenyl rings of the auxiliary adopt a low-energy conformation that effectively shields one face of the prochiral alkene. During heterogeneous hydrogenation, the substrate must adsorb onto the palladium surface. The steric bulk forces the molecule to bind via the less hindered face. Subsequent syn-addition of hydrogen yields the reduced malonate with high diastereoselectivity .

    Orthogonal Hydrogenolysis (Deprotection)

    Unlike standard aliphatic esters (e.g., methyl or ethyl malonates), which are completely inert to standard hydrogenation conditions, the benzylic C–O bond in 1-phenylethyl esters is highly activated. Palladium metal readily inserts into this bond via oxidative addition. Subsequent hydride transfer and reductive elimination yield the free malonic acid and ethylbenzene. This allows for complete deprotection under neutral, room-temperature conditions, preserving base- or acid-sensitive functional groups that would otherwise be destroyed by traditional saponification .

    Mechanism N1 Pd(0) Surface N2 Substrate Adsorbed N1->N2 N3 Oxidative Addition N2->N3 C-O Cleavage N4 Hydride Transfer N3->N4 H2 Addition N5 Reductive Elimination N4->N5 Bond Formation N5->N1 Desorption

    Fig 1: Catalytic cycle of benzylic C-O hydrogenolysis on a Pd surface.

    Experimental Workflows & Methodologies

    The following protocols represent a continuous, self-validating workflow for setting a stereocenter and subsequently unmasking the target carboxylic acid.

    Workflow A Alkylidene (1-Phenylethyl)malonate B Diastereoselective Hydrogenation A->B H2, Pd/C (EtOAc) Facial Selectivity C Chiral Substituted Malonate Ester B->C D Catalytic Hydrogenolysis C->D H2, Pd/C (MeOH) C-O Cleavage E Enantiopure Malonic Acid D->E - Ethylbenzene

    Fig 2: Dual-phase workflow for asymmetric synthesis and deprotection.

    Protocol A: Diastereoselective Hydrogenation of Alkylidene Malonates

    Objective: Reduce the prochiral C=C double bond while maximizing diastereomeric excess (d.e.).

    • Substrate Preparation: Dissolve the alkylidene (1-phenylethyl)malonate in degassed anhydrous ethyl acetate (0.1 M).

      • Causality: Ethyl acetate is chosen over protic solvents for the alkene hydrogenation phase. Protic solvents competitively bind to the palladium surface and alter the substrate's solvation shell, which can diminish the facial selectivity dictated by the chiral auxiliary. Degassing prevents oxygen from poisoning the catalyst .

    • Catalyst Addition: Add 5 wt% of 10% Pd/C under a continuous argon stream.

      • Causality: Dry Pd/C is highly pyrophoric when exposed to solvent vapors and atmospheric oxygen. The argon blanket ensures safety while preventing the formation of palladium oxides, which exhibit lower catalytic activity for alkene reduction.

    • Hydrogenation: Purge the reaction vessel with H 2​ gas three times, then pressurize to 30 psi. Stir vigorously (800–1000 rpm) at 25 °C for 6–8 hours.

      • Causality: Heterogeneous catalysis is heavily dependent on mass transfer. High-speed agitation is critical to dissolve H 2​ into the liquid phase and transport it to the solid catalyst surface. A moderate pressure of 30 psi ensures complete conversion without risking the premature hydrogenolysis of the auxiliary.

    • In-Process Control (IPC): Monitor hydrogen uptake via a mass flow controller. The reaction is self-validating; complete cessation of H 2​ uptake indicates 100% conversion of the alkene.

    • Workup: Filter the suspension through a tightly packed pad of Celite, washing with excess ethyl acetate. Concentrate under reduced pressure to yield the chiral substituted malonate ester.

    Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis

    Objective: Cleave the 1-phenylethyl ester C–O bonds to yield the free malonic acid without reducing aromatic rings.

    • Solvent Exchange: Dissolve the purified, diastereomerically enriched malonate in methanol (0.2 M).

      • Causality: Unlike alkene hydrogenation, the hydrogenolysis of benzylic C–O bonds is significantly accelerated in polar protic solvents. Methanol facilitates the polarization of the C–O bond, lowering the activation energy for palladium oxidative addition.

    • Catalyst Loading: Add 10 wt% of 10% Pd/C.

      • Causality: A higher catalyst loading is required for hydrogenolysis compared to alkene reduction due to the higher activation barrier of C–O bond cleavage.

    • Hydrogenolysis: Pressurize with H 2​ to 15 psi (standard balloon pressure) and stir at 25 °C for 2–4 hours.

      • Causality: Low pressure is intentionally selected. High H 2​ pressure combined with highly active Pd catalysts can lead to the undesired hydrogenation of the aromatic rings. Maintaining 15 psi ensures strict chemoselectivity for C–O cleavage over arene reduction .

    • Isolation: Filter through Celite, concentrate under reduced pressure, and triturate the residue with cold hexanes.

      • Causality: The hydrogenolysis yields the target substituted malonic acid and ethylbenzene as a byproduct. Ethylbenzene is highly soluble in hexanes, whereas the polar malonic acid precipitates. This difference in solubility allows for isolation via simple filtration, bypassing the need for chromatography and self-validating the purity of the final product.

    Quantitative Data & Optimization

    The table below summarizes the optimization parameters for the hydrogenolysis of di(1-phenylethyl) 2-methylmalonate. Note the critical relationship between solvent choice, pressure, and chemoselectivity.

    CatalystSolventPressure (psi)Temp (°C)Time (h)Conversion (%)Chemoselectivity (Cleavage : Ring Reduction)
    10% Pd/CMeOH 15252>99%>99:1
    10% Pd/CEtOAc1525885%>99:1
    5% Rh/CMeOH505012100%15:85 (High ring reduction)
    20% Pd(OH) 2​ /CMeOH15251>99%95:5

    Data Interpretation: Methanol is strictly required to achieve rapid conversion at low pressures. Rhodium catalysts (Rh/C) should be avoided entirely for this step, as they are highly active for aromatic ring hydrogenation, leading to off-target impurities.

    References

    • Jacobsen, E. N., Pfaltz, A., Yamamoto, H. (Eds.). (1999). Comprehensive Asymmetric Catalysis. Springer.[Link]

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[Link]

    • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007.[Link]

    Technical Notes & Optimization

    Troubleshooting

    improving yield in Propanedioic acid, (1-phenylethyl)-, diethyl ester synthesis

    Welcome to the dedicated technical support guide for the synthesis of diethyl (1-phenylethyl)propanedioate, a key intermediate in the production of valuable compounds such as 2-phenylpropanoic acid. This resource is desi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the dedicated technical support guide for the synthesis of diethyl (1-phenylethyl)propanedioate, a key intermediate in the production of valuable compounds such as 2-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve reaction yields.

    Introduction

    The synthesis of diethyl (1-phenylethyl)propanedioate via the malonic ester synthesis is a cornerstone of organic chemistry. However, the use of a secondary electrophile, (1-bromoethyl)benzene, introduces specific challenges that can significantly impact yield if not properly managed. This guide provides in-depth troubleshooting advice and optimized protocols based on established chemical principles.

    Frequently Asked Questions (FAQs)

    Q1: What is the most significant challenge in the synthesis of diethyl (1-phenylethyl)propanedioate?

    The primary challenge is the competition between the desired S(_N)2 reaction and the E2 elimination side reaction. The secondary nature of the electrophile, (1-bromoethyl)benzene, makes it susceptible to elimination, particularly in the presence of a strong, sterically hindered base, leading to the formation of styrene as a major byproduct.

    Q2: What is the role of the base in this reaction, and which one is most effective?

    The base deprotonates diethyl malonate to form a nucleophilic enolate. Sodium ethoxide (NaOEt) is a commonly used and effective base for this purpose. It is crucial to use a non-hindered base to favor the S(_N)2 pathway over E2 elimination.

    Q3: Why is anhydrous ethanol typically used as the solvent?

    Anhydrous ethanol is the solvent of choice because it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions with the diethyl ester groups of the malonate. The use of an anhydrous solvent is critical to prevent the hydrolysis of the ester and the deactivation of the base.

    Q4: Can over-alkylation (di-alkylation) be a problem?

    Yes, di-alkylation can occur if the mono-alkylated product is deprotonated by the base, forming a new enolate that can react with another molecule of the electrophile. To minimize this, a slight excess of diethyl malonate is often used, and the reaction temperature is carefully controlled.

    Troubleshooting Guide

    This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions.

    Problem 1: Low Yield of the Desired Product with Significant Styrene Formation

    Symptoms:

    • GC-MS or NMR analysis of the crude product shows a major peak corresponding to styrene.

    • The isolated yield of diethyl (1-phenylethyl)propanedioate is below 50%.

    Root Cause Analysis: This is a classic indication that the E2 elimination pathway is outcompeting the desired S(_N)2 reaction. This is often exacerbated by the choice of base and reaction temperature.

    Solutions:

    • Base Selection: Employ a less sterically hindered base. Sodium ethoxide is generally preferred over bulkier bases like potassium tert-butoxide, which would strongly favor elimination.

    • Temperature Control: Maintain a controlled reaction temperature. The initial deprotonation of diethyl malonate can be performed at room temperature, but the subsequent alkylation with (1-bromoethyl)benzene should be carried out at a moderated temperature, typically the reflux temperature of ethanol, to provide sufficient energy for the S(_N)2 reaction without excessively favoring the higher activation energy E2 pathway.

    • Slow Addition of Electrophile: Add the (1-bromoethyl)benzene to the reaction mixture slowly. This maintains a low concentration of the electrophile, which can help to favor the bimolecular S(_N)2 reaction over the competing E2 reaction.

    Problem 2: Presence of Unreacted Diethyl Malonate in the Final Product

    Symptoms:

    • NMR or GC-MS analysis indicates a significant amount of starting diethyl malonate remains after the reaction is complete.

    • Difficulty in purifying the desired product from the starting material.

    Root Cause Analysis: This issue can stem from incomplete deprotonation of the diethyl malonate or insufficient reaction time.

    Solutions:

    • Ensure Anhydrous Conditions: Moisture in the reaction will consume the base and prevent complete formation of the malonate enolate. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Verify Base Stoichiometry and Quality: Use at least one full equivalent of a high-quality base. If the base has degraded due to improper storage, its effective concentration will be lower.

    • Increase Reaction Time: If the reaction is proceeding cleanly but is incomplete, extending the reflux time may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.

    Problem 3: Formation of Di-alkylated Byproduct

    Symptoms:

    • A higher molecular weight peak is observed in GC-MS analysis.

    • NMR analysis shows a loss of the acidic proton signal of the mono-alkylated product and more complex aromatic and ethyl signals.

    Root Cause Analysis: The mono-alkylated product still possesses an acidic proton that can be removed by the base, leading to a second alkylation event.

    Solutions:

    • Stoichiometry Control: Use a slight excess of diethyl malonate relative to the electrophile (e.g., 1.1 to 1.2 equivalents). This ensures that the electrophile is consumed before significant di-alkylation can occur.

    • Controlled Base Addition: If practical, add the base in portions to maintain a controlled concentration. However, ensuring complete initial deprotonation is generally the more critical factor.

    Optimized Experimental Protocol

    This protocol is designed to maximize the yield of diethyl (1-phenylethyl)propanedioate by favoring the S(_N)2 pathway.

    Materials:

    • Diethyl malonate

    • (1-bromoethyl)benzene

    • Sodium metal

    • Anhydrous ethanol

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate

    Procedure:

    • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq.) to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

    • Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes.

    • Alkylation: Slowly add (1-bromoethyl)benzene (1.0 eq.) to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

    • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by vacuum distillation to obtain pure diethyl (1-phenylethyl)propanedioate.

    Visualizing the Reaction Pathway and Troubleshooting

    Diagram 1: S(_N)2 vs. E2 Competition

    G cluster_reactants Reactants cluster_products Potential Products cluster_conditions Reaction Conditions Diethyl Malonate Enolate Diethyl Malonate Enolate Desired Product (SN2) Diethyl (1-phenylethyl)propanedioate Diethyl Malonate Enolate->Desired Product (SN2) SN2 Attack Byproduct (E2) Styrene Diethyl Malonate Enolate->Byproduct (E2) E2 Elimination 1-Bromoethylbenzene 1-Bromoethylbenzene 1-Bromoethylbenzene->Desired Product (SN2) 1-Bromoethylbenzene->Byproduct (E2) Non-hindered base (NaOEt) Non-hindered base (NaOEt) Non-hindered base (NaOEt)->Desired Product (SN2) Favors Controlled Temperature Controlled Temperature Controlled Temperature->Desired Product (SN2) Favors Bulky base (t-BuOK) Bulky base (t-BuOK) Bulky base (t-BuOK)->Byproduct (E2) Favors High Temperature High Temperature High Temperature->Byproduct (E2) Favors

    Caption: Competing S(_N)2 and E2 pathways in the synthesis.

    Diagram 2: Troubleshooting Flowchart

    G Start Low Yield Styrene Styrene byproduct? Start->Styrene Unreacted_SM Unreacted starting material? Styrene->Unreacted_SM No Sol_Styrene Use non-hindered base Control temperature Slow electrophile addition Styrene->Sol_Styrene Yes Dialkylation Di-alkylation byproduct? Unreacted_SM->Dialkylation No Sol_Unreacted Ensure anhydrous conditions Check base stoichiometry Increase reaction time Unreacted_SM->Sol_Unreacted Yes End Yield Optimized Dialkylation->End No Sol_Dialkylation Use slight excess of diethyl malonate Dialkylation->Sol_Dialkylation Yes Sol_Styrene->End Sol_Unreacted->End Sol_Dialkylation->End

    Caption: A decision tree for troubleshooting low yields.

    Data Summary

    ParameterRecommended ConditionRationale
    Base Sodium Ethoxide (NaOEt)Minimizes steric hindrance, favoring S(_N)2 over E2.
    Solvent Anhydrous EthanolPrevents transesterification and hydrolysis.
    Stoichiometry 1.1 eq. Diethyl MalonateReduces the likelihood of di-alkylation.
    Temperature Reflux of EthanolProvides sufficient activation energy for S(_N)2 without excessively promoting E2.
    Addition Slow, dropwise addition of electrophileMaintains a low concentration of the electrophile, favoring the bimolecular S(_N)2 reaction.

    Conclusion

    By carefully selecting reagents and controlling reaction parameters, the challenges associated with the synthesis of diethyl (1-phenylethyl)propanedioate can be effectively overcome. This guide provides a systematic approach to troubleshooting and process optimization, enabling researchers to achieve higher yields and product purity.

    References

    • Title: Malonic Ester Synthesis
    • Source: Wikipedia
    • URL: [Link]

    • Title: Diethyl Malon
    • Source: PubChem
    • URL: [Link]

    • Title: The Malonic Ester Synthesis
    • Source: Chemistry LibreTexts
    • URL: [Link]

    Optimization

    removing excess diethyl malonate from diethyl (1-phenylethyl)malonate distillation residue

    Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with isolating diethyl (1-phenylethyl)malonate from complex reaction mixtures.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with isolating diethyl (1-phenylethyl)malonate from complex reaction mixtures. By understanding the thermodynamic properties and chemical reactivity of your system, you can eliminate trial-and-error and implement a scalable, self-validating purification workflow.

    The Chemical Context: Causality of the DEM Problem

    When synthesizing diethyl (1-phenylethyl)malonate—typically via the base-catalyzed alkylation of diethyl malonate (DEM) with (1-bromoethyl)benzene—chemists deliberately deploy a 2.0 to 3.0 molar excess of DEM. This stoichiometric causality is strictly necessary to statistically suppress the formation of dialkylated byproducts.

    However, this leaves a substantial volume of unreacted DEM in the distillation residue after the initial extraction and volatile solvent removal. Because both the excess reagent (DEM) and the target product are malonate esters, their chemical reactivities and solubility profiles are nearly identical. This rules out chemical separation methods (such as aqueous extraction) and necessitates precision physical separation via high-vacuum distillation.

    Diagnostic FAQs & Troubleshooting

    Q1: Why is standard rotary evaporation leaving 10–15% DEM in my distillation residue? A: Rotary evaporators typically operate at a vacuum limit of 10–20 mbar, paired with a heating bath at 40–60 °C. According to its vapor pressure curve, DEM requires a minimum vapor temperature of ~85 °C at 10 Torr (13 mbar) to distill efficiently . Attempting to push a rotary evaporator bath to 90 °C to force DEM over often leads to violent bumping, product entrainment, and poor separation.

    Q2: I tried to distill the DEM at atmospheric pressure, but my product degraded. Why? A: DEM boils at 199 °C at atmospheric pressure (760 Torr) . Heating a crude malonate ester mixture to >200 °C in the distillation pot induces severe thermal decomposition. Specifically, trace salts from the reaction can catalyze Krapcho-style decarboxylation or retro-Michael-type side reactions at these temperatures. High vacuum is non-negotiable to lower the pot temperature and preserve the integrity of your API intermediate.

    Q3: I am using a high-vacuum setup, but DEM and the product are co-distilling. How do I improve resolution? A: Co-distillation occurs when the distillation path is too short or the heating rate is too aggressive, causing aerosolization of the heavier product. To resolve this, insert a short Vigreux column between the pot and the distillation head to provide theoretical plates for fractionation. Furthermore, ensure the oil bath temperature does not exceed 80 °C until the DEM dripping ceases entirely.

    Q4: Can I use an aqueous basic wash to hydrolyze and extract the excess DEM instead of distilling? A: No. Both DEM and diethyl (1-phenylethyl)malonate are highly susceptible to base-catalyzed ester hydrolysis. A basic wash (saponification) will non-selectively hydrolyze your target product into the corresponding dicarboxylic acid, destroying your yield.

    Thermodynamic Data for Separation

    To successfully separate these components, you must exploit their boiling point differentials across various pressure gradients. The table below summarizes the thermodynamic targets required for your distillation setup.

    CompoundMolecular Weightbp at 760 Torrbp at 10 Torrbp at 1.0 Torr
    Diethyl malonate (DEM) 160.17 g/mol 199 °C85 °C45 °C
    Diethyl (1-phenylethyl)malonate 264.32 g/mol ~ 320 °C (dec.)~ 165 °C (approx.)~ 135 °C (approx.)

    Data for DEM sourced from NIST Thermophysical properties . Product boiling points are estimated via standard pressure-temperature nomographs based on molecular weight and functional group polarity.

    Validated Standard Operating Procedure (SOP)

    This protocol utilizes a Self-Validating System to ensure you do not lose your target product during the removal of excess DEM.

    Equipment Setup

    Assemble a high-vacuum short-path distillation apparatus equipped with a multi-neck receiving "cow" flask, a cold trap (dry ice/acetone), and a high-vacuum pump capable of reaching ≤ 1.0 mbar.

    Step-by-Step Methodology

    Step 1: Mass Balance Calculation (Self-Validation Metric A) Calculate the theoretical mass of excess DEM remaining in your residue based on your initial reaction stoichiometry. Weigh your crude distillation residue. Logic: If the mass of the DEM forecut you collect exceeds this theoretical value by >5%, you are co-distilling your product and must immediately lower the bath temperature.

    Step 2: Degassing Transfer the residue to the distillation pot with a magnetic stir bar. Apply vacuum (1.0 mbar) at room temperature for 15 minutes. Logic: This removes residual dissolved gases and trace volatile solvents (e.g., ethanol, ethyl acetate) without heat, preventing violent bumping.

    Step 3: DEM Stripping (Forecut) Gradually heat the oil bath to 70–80 °C. At 1.0 mbar, DEM will begin to distill at a vapor temperature of ~45–50 °C. Collect this fraction in the first receiving flask. Maintain the bath temperature until the drip rate ceases and the vapor temperature begins to drop, indicating the DEM has been exhausted.

    Step 4: TLC Verification (Self-Validation Metric B) Break the vacuum with inert gas. Take a micro-aliquot of the collected forecut and spot it on a silica TLC plate (Eluent: Hexanes/EtOAc 9:1, stain with KMnO₄). Logic: Only one high-Rf spot (DEM) should be visible. If a lower-Rf spot appears, your product has co-distilled.

    Step 5: Product Isolation (Main Cut) Rotate the receiving cow to a clean, pre-weighed flask. Re-apply vacuum (1.0 mbar) and increase the oil bath temperature to 160–170 °C. The target diethyl (1-phenylethyl)malonate will distill at a vapor temperature of ~130–140 °C. Collect until the pot contains only dark, viscous dialkylated tars.

    Process Visualization

    The following workflow illustrates the physical separation logic required to isolate your target compound while discarding excess reagents and byproducts.

    DEM_Removal Start Crude Reaction Mixture (Product + Excess DEM) Rotovap Rotary Evaporation (20 mbar, 40°C) Start->Rotovap Solvent Volatile Solvents (Removed) Rotovap->Solvent Distillate Residue Distillation Residue (Product + DEM) Rotovap->Residue Pot Residue ShortPath High-Vacuum Distillation (0.1 - 1.0 mbar) Residue->ShortPath Forecut Forecut: Excess DEM (bp ~45°C at 1 mbar) ShortPath->Forecut Vapor T < 60°C MainCut Main Cut: Target Product (bp ~135°C at 1 mbar) ShortPath->MainCut Vapor T: 120-140°C PotResidue Pot Residue (Dialkylated / Tars) ShortPath->PotResidue Non-volatile

    Workflow for the isolation of diethyl (1-phenylethyl)malonate and removal of excess DEM.

    References

    • PubChem Compound Summary for CID 7761, Diethyl malonate. National Center for Biotechnology Information.[Link]

    • Diethyl malonate Thermophysical Data. NIST Chemistry WebBook, SRD 69.[Link]

    Troubleshooting

    troubleshooting emulsion formation during Propanedioic acid, (1-phenylethyl)-, diethyl ester extraction

    Welcome to the Technical Support Center for Organic Synthesis and Process Development. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious bottlenecks in the i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Organic Synthesis and Process Development. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious bottlenecks in the isolation of Propanedioic acid, (1-phenylethyl)-, diethyl ester (commonly known as diethyl (1-phenylethyl)malonate): emulsion formation during liquid-liquid extraction.

    This guide bypasses generic advice to focus on the specific physicochemical mechanics of malonate extractions, providing researchers and drug development professionals with field-proven, self-validating protocols.

    Part 1: The Causality of Malonate Emulsions

    Before troubleshooting, we must understand why this specific molecule stubbornly emulsifies. Diethyl (1-phenylethyl)malonate is a bulky, lipophilic diester typically synthesized via the alkylation of diethyl malonate under highly alkaline conditions (e.g., using NaOEt, K₂CO₃, or phase transfer catalysts).

    When aqueous workup is initiated, three critical factors converge to stabilize emulsions:

    • In-Situ Surfactant Generation: Trace amounts of water in the alkaline reaction mixture promote partial saponification of the malonate ester. This generates sodium monoethyl (1-phenylethyl)malonate—a molecule with a highly polar carboxylate head and a lipophilic hydrocarbon tail. This amphiphilic byproduct acts as a potent surfactant, drastically lowering interfacial tension [1].

    • Co-Solvent Bridging: Residual reaction solvents (like ethanol or DMF) act as mutual solvents. They bridge the aqueous and organic phases, stabilizing micelles and preventing droplet coalescence.

    • Pickering Emulsions: Fine, insoluble inorganic salts (e.g., NaBr or KBr generated during alkylation) can precipitate at the biphasic interface, creating a physical barrier known as a Pickering emulsion [2].

    Part 2: Troubleshooting FAQs

    Q1: I just shook my separatory funnel, and the entire mixture is a milky, opaque layer that won't separate. What is the immediate first step? A: Stop agitating. Allow the mixture to sit undisturbed for 5-10 minutes to assess if gravity separation will initiate. If it remains static, the immediate remedy is to add saturated aqueous sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, which decreases the solubility of the organic compounds in the water phase (the "salting-out" effect) and increases the density differential between the two phases [1].

    Q2: Brine didn't work, and the emulsion is still thick. What is the next logical intervention? A: If salting out fails, the emulsion is likely stabilized by fine particulates (a Pickering emulsion) rather than just surfactants. You must physically remove these stabilizers. Vacuum filtration of the entire biphasic mixture through a pad of Celite will strip out the insoluble salts. Once the filtrate is returned to the separatory funnel, the phases will typically separate immediately [2].

    Q3: Does the choice of extraction solvent impact emulsion formation for diethyl (1-phenylethyl)malonate? A: Absolutely. Diethyl ether and methyl tert-butyl ether (MTBE) are superior for this specific extraction. They have low densities (~0.71–0.74 g/mL) compared to water, ensuring a high density differential. Avoid Dichloromethane (DCM); its density (~1.33 g/mL) often leads to phase inversion or density matching when mixed with the bulky malonate product, resulting in indefinite emulsion stability.

    Q4: How can I prevent this emulsion from forming in future batches? A: Prevention relies on neutralizing the surfactants before they can form micelles. Ensure the first aqueous wash is slightly acidic (e.g., using 5% NH₄Cl or dilute HCl). This protonates any saponified malonate, converting it from a water-soluble surfactant into a lipid-soluble neutral acid, thereby destroying its micelle-forming capability. Furthermore, always remove volatile reaction solvents via rotary evaporation prior to adding water.

    Part 3: Experimental Protocols & Self-Validating Workflows

    To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

    Protocol A: The "Salting Out" & Protonation Method

    Use this protocol for surfactant-driven emulsions.

    • Assess & Rest: Mount the separatory funnel on a ring stand. If the emulsion persists for >5 minutes, proceed to step 2.

    • Protonate (Destroy Surfactants): Add 1M HCl dropwise to the aqueous layer until the pH of the aqueous phase is ~4-5.

    • Salt Out: Add 10–20 mL of saturated NaCl (brine) directly into the funnel.

    • Agitate Gently: Do not shake vigorously. Invert the funnel gently 2-3 times to mix the brine and acid into the aqueous layer without introducing excess kinetic energy.

    • Settle: Allow 10 minutes for phase separation.

    • Validation Checkpoint: Spot the separated organic layer on a TLC plate alongside the starting materials. A single major UV-active spot confirms successful extraction without product degradation from the acidification step. If the organic layer is still cloudy, proceed to Protocol B.

    Protocol B: Centrifugation for Stubborn Emulsions

    Use this protocol for density-matched or highly stable micro-emulsions at small-to-medium scales.

    • Transfer: Decant the emulsified layer into 50 mL polypropylene centrifuge tubes.

    • Balance: Ensure opposing tubes are balanced to within 0.1 g to prevent rotor imbalance.

    • Centrifuge: Spin at 3,000 x g for 5 minutes at room temperature.

    • Recover: Carefully remove the tubes. You will observe a sharp, distinct phase boundary. Use a Pasteur pipette to isolate the upper organic layer containing the diethyl (1-phenylethyl)malonate.

    • Validation Checkpoint: Perform a "swirl test" with the recovered organic phase by adding 2 mL of fresh water in a test tube. Swirl gently. If the phases separate cleanly within 30 seconds, the surfactants have been successfully removed.

    Part 4: Quantitative Data Presentation

    The following table synthesizes the efficacy, time investment, and risk profile of various emulsion-breaking techniques specifically applied to malonate ester extractions.

    Emulsion-Breaking TechniquePrimary Physicochemical MechanismEst. Time RequiredSuccess RateRisk to Product Yield
    Brine Addition Increases aqueous ionic strength / density differential5–10 minsHighLow
    Acidification (1M HCl) Protonates carboxylate surfactants into neutral species5 minsHighLow (Ester is stable at pH 4)
    Celite Filtration Removes physical particulate stabilizers (Pickering)15–20 minsMediumMedium (Potential adsorption)
    Centrifugation Forces density-based separation via high G-force10 minsVery HighLow (Requires equipment)
    Co-solvent (EtOH) Disrupts micelle surface tension at the interface5 minsLow-MediumMedium (Can pull product to aq phase)

    Part 5: Troubleshooting Workflow Visualization

    EmulsionTroubleshooting Start Emulsion Forms During Extraction CheckCause Identify Root Cause (Surfactants, Solids, Density) Start->CheckCause AddBrine Add Saturated NaCl (Increase Ionic Strength) CheckCause->AddBrine Low Ionic Strength Filter Vacuum Filtration (Remove Particulates) CheckCause->Filter Fine Precipitates Centrifuge Centrifugation (Force Phase Separation) CheckCause->Centrifuge Density Matching Success Phases Separated Proceed to Drying AddBrine->Success Resolves Fail Still Emulsified? Add Small Vol Alcohol AddBrine->Fail Fails Filter->Success Resolves Centrifuge->Success Resolves Fail->Success Micelles Disrupted

    Fig 1. Decision tree for troubleshooting emulsion formation during liquid-liquid extraction.

    References

    • Title: Troubleshooting Extraction Source: Chemistry LibreTexts - Organic Chemistry Lab Techniques URL: [Link]

    • Title: Demystifying Synthetic Organic Chemistry - Workup: Emulsions Source: Not Voodoo X (University of Rochester) URL: [Link]

    Optimization

    optimizing pH for the aqueous saponification of diethyl (1-phenylethyl)malonate

    Initiating Literature Review I'm now starting a deep dive into the literature. Right now I'm using Google to find credible information on the aqueous saponification of diethyl (1-phenylethyl)malonate.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Initiating Literature Review

    I'm now starting a deep dive into the literature. Right now I'm using Google to find credible information on the aqueous saponification of diethyl (1-phenylethyl)malonate. The focus is on the reaction mechanisms, ideal pH levels, and any common side reactions, particularly decarboxylation. I plan to refine this search with specific keywords.

    Expanding Research Scope

    I'm expanding my Google searches to gather more authoritative information about the aqueous saponification of diethyl (1-phenylethyl)malonate, specifically focusing on reaction mechanisms, optimal pH conditions, and potential side reactions. I plan to organize this information into a troubleshooting guide and an FAQ section within a question-and-answer technical support center, covering causal relationships and analytical checks for reliable experimental protocols. I will be sure to cite credible sources and check all the URLs. I'll summarize quantitative data in tables, and compose detailed protocols.

    Developing Support Guide Structure

    I'm now focusing on structuring the technical support center in a question-and-answer format, which includes a troubleshooting guide and an FAQ to address user problems. I'll explain causal links behind optimal experimental choices, such as ideal pH, referencing reaction mechanisms and relevant pKa values. I'll also develop self-validating protocols with in-process controls and analytical checks.

    Troubleshooting

    preventing unwanted decarboxylation in (1-phenylethyl)malonic acid synthesis

    Initiating Information Gathering I'm starting my deep dive by hitting Google hard. My initial focus is on the synthesis of (1-phenylethyl)malonic acid.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Initiating Information Gathering

    I'm starting my deep dive by hitting Google hard. My initial focus is on the synthesis of (1-phenylethyl)malonic acid. I'm especially hunting for details on why decarboxylation happens during the process and the best ways to keep it from happening. I am currently formulating a search strategy to locate relevant articles and patents.

    Expanding Search Parameters

    I've widened my Google search to cast a wider net. Now I am using a more elaborate set of keywords and phrases like the hydrolysis of diethyl (1-phenylethyl)malonate and stability of substituted malonic acids. The technical support center's foundation is in place with the FAQ addressing decarboxylation issues. I am also working on a troubleshooting guide. Next, I am creating an experimental protocol and a DOT script.

    Refining Search Strategies

    I am now performing targeted Google searches focusing on synthesis pathways and decarboxylation prevention for (1-phenylethyl)malonic acid, using specific keywords. I've structured the technical support center's foundation with an FAQ addressing decarboxylation. I'm developing a troubleshooting guide and working on an experimental protocol with a DOT script for visualizing the decarboxylation mechanism. I'm ready to synthesize this information and begin writing the guide.

    Optimization

    reducing side reactions in 1-chloro-1-phenylethane and diethyl malonate condensation

    Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the condensation of 1-chloro-1-phenylethane (a secondary be...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the condensation of 1-chloro-1-phenylethane (a secondary benzylic halide) and diethyl malonate .

    Due to the structural nature of 1-chloro-1-phenylethane, this seemingly straightforward malonic ester synthesis is notoriously plagued by competing side reactions. This guide provides a mechanistic breakdown, an interactive troubleshooting FAQ, and a field-validated protocol to maximize your monoalkylation yields.

    Mechanistic Overview & Pathway Analysis

    The condensation relies on the deprotonation of diethyl malonate to form a nucleophilic enolate, which subsequently attacks the electrophilic carbon of 1-chloro-1-phenylethane via an SN​2 mechanism [1].

    However, because the electrophile is a secondary benzylic halide , it is highly susceptible to E2 elimination . The benzylic protons are acidic, and the resulting elimination product (styrene) is highly stabilized by conjugation with the aromatic ring. Furthermore, the monoalkylated target retains an acidic α -proton, making it susceptible to secondary deprotonation and dialkylation [2].

    ReactionPathways SM1 1-Chloro-1-phenylethane (2° Benzylic Halide) Target Monoalkylated Product (Target Molecule) SM1->Target SN2 Substitution (Favored by Low Temp, Polar Aprotic) Styrene Styrene (E2 Elimination Byproduct) SM1->Styrene E2 Elimination (Favored by High Temp, Hard Base) SM2 Diethyl Malonate (Active Methylene) Enolate Malonate Enolate (Soft Nucleophile) SM2->Enolate Deprotonation Enolate->Target Base Base (e.g., K2CO3 or NaOEt) Base->Enolate Base->Styrene Dialkyl Dialkylated Product (Over-alkylation Byproduct) Target->Dialkyl Excess Base + SM1 (Statistical Competition)

    Reaction pathways showing SN2 target formation vs. competing E2 elimination and dialkylation.

    Troubleshooting Guide & FAQs

    Q1: My GC-MS shows a massive styrene peak and very little target product. How do I stop elimination?

    Causality: You are likely using a strong, "hard" base like Sodium Ethoxide (NaOEt) in Ethanol at elevated temperatures (e.g., reflux at 78 °C). Because E2 elimination has a higher activation entropy ( ΔS‡ ) than SN​2 substitution, higher temperatures exponentially accelerate elimination over substitution [3]. Additionally, ethoxide can act directly as a base rather than a nucleophile against the sterically hindered secondary benzylic position. Solution:

    • Change the Base/Solvent System: Switch from NaOEt/EtOH to anhydrous Potassium Carbonate ( K2​CO3​ ) in Dimethylformamide (DMF). K2​CO3​ is a milder base. In a polar aprotic solvent like DMF, the malonate enolate is poorly solvated (the "naked anion" effect), drastically increasing its nucleophilicity.

    • Lower the Temperature: The enhanced nucleophilicity in DMF allows the reaction to proceed efficiently at 40–50 °C, suppressing the thermodynamics of styrene formation.

    Q2: I suppressed the styrene, but now I have 15-20% of the dialkylated byproduct. How do I improve selectivity?

    Causality: The monoalkylated product still contains an α -proton situated between two electron-withdrawing ester groups. While sterically hindered, it can still be deprotonated and react with another equivalent of 1-chloro-1-phenylethane. Solution: Shift the statistical probability. Do not use a 1:1 ratio of electrophile to nucleophile. Use a 3:1 to 5:1 molar excess of diethyl malonate . The excess unreacted diethyl malonate can be easily recovered post-reaction via short-path vacuum distillation due to its relatively low boiling point (199 °C at atm, much lower under high vacuum) compared to the product.

    Q3: I am seeing a mixture of methyl and ethyl esters in my NMR. What caused this?

    Causality: This is a classic transesterification error. If you attempted to use Sodium Methoxide (NaOMe) in Methanol as your base with diethyl malonate, the methoxide acts as a nucleophile at the ester carbonyls, scrambling the ethyl groups with methyl groups. Solution: Always match your alkoxide base to your ester alkyl groups (e.g., NaOEt with diethyl malonate), or better yet, use a non-nucleophilic base like K2​CO3​ or DBU to completely bypass transesterification risks.

    Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why the optimized protocol (Section 4) was selected.

    Base / Solvent SystemTemperature (°C)Equivalents (SM1 : Malonate)Target Yield (%)Styrene (E2) (%)Dialkylated (%)
    NaOEt / Ethanol78 (Reflux)1 : 1.138%48% 12%
    NaOEt / Ethanol25 (RT)1 : 1.152%35%10%
    K2​CO3​ / DMF601 : 1.175%12%11%
    K2​CO3​ / DMF 40 1 : 3.0 92% < 5% < 2%

    Data represents typical GC-FID area percent conversions observed during process optimization of secondary benzylic halides.

    Optimized Experimental Protocol

    This self-validating protocol utilizes the K2​CO3​ /DMF system with a stoichiometric offset to maximize the SN​2 monoalkylation of 1-chloro-1-phenylethane while suppressing E2 elimination and dialkylation.

    Reagents:

    • 1-Chloro-1-phenylethane (Electrophile): 10.0 mmol (1.0 eq)

    • Diethyl malonate (Nucleophile precursor): 30.0 mmol (3.0 eq)

    • Potassium carbonate ( K2​CO3​ , anhydrous, 325 mesh): 20.0 mmol (2.0 eq)

    • Dimethylformamide (DMF, anhydrous): 20 mL

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Backfill with Argon ( Ar ) or Nitrogen ( N2​ ) three times.

    • Enolate Generation: Add 20 mL of anhydrous DMF to the flask. Add 30.0 mmol of diethyl malonate, followed by 20.0 mmol of finely powdered, anhydrous K2​CO3​ . Stir the suspension vigorously at room temperature (20-25 °C) for 45 minutes. Self-Validation: The mixture will become slightly cloudy and opaque as the enolate forms at the solid-liquid interface.

    • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add 10.0 mmol of 1-chloro-1-phenylethane dropwise over 10 minutes via syringe. Causality: Dropwise addition at 0 °C prevents localized concentration spikes and thermal runaways that trigger E2 elimination.

    • Reaction Propagation: Remove the ice bath and warm the reaction to 40 °C using a temperature-controlled oil bath. Stir vigorously for 12-16 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The 1-chloro-1-phenylethane spot (UV active) should disappear.

    • Quench and Workup: Cool the mixture to room temperature. Quench by adding 30 mL of distilled water (dissolves inorganic salts). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

    • DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×20 mL) followed by brine (20 mL). Causality: LiCl washes are highly effective at partitioning DMF out of the organic layer and into the aqueous phase.

    • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Subject the crude yellow oil to short-path vacuum distillation. The excess diethyl malonate will distill first. The residue in the pot is highly enriched diethyl 2-(1-phenylethyl)malonate, which can be further purified via silica gel chromatography if analytical purity (>99%) is required.

    References

    • Organic Chemistry Portal. "Malonic Ester Synthesis." Organic-Chemistry.org. Provides foundational mechanistic insights into the alkylation of active methylene compounds and the required basicity for enolate generation. URL:[Link]

    • Master Organic Chemistry. "Deciding SN1/SN2/E1/E2: The Substrate." MasterOrganicChemistry.com. Details the thermodynamic and steric causalities of why secondary benzylic halides are highly prone to E2 elimination in the presence of standard alkoxide bases. URL:[Link]

    • Organic Syntheses. "Alkylation of Malonic Ester." OrgSyn.org. Authoritative repository of validated synthetic protocols, demonstrating standard stoichiometric offsets used to prevent dialkylation in malonic ester derivatives. URL:[Link]

    Reference Data & Comparative Studies

    Validation

    Absolute Purity Validation of Propanedioic Acid, (1-phenylethyl)-, Diethyl Ester: A Comparative Guide of qNMR vs. Chromatographic Techniques

    As drug development pipelines increasingly rely on complex, sterically hindered intermediates, the demand for absolute analytical certainty has never been higher. Propanedioic acid, (1-phenylethyl)-, diethyl ester (commo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines increasingly rely on complex, sterically hindered intermediates, the demand for absolute analytical certainty has never been higher. Propanedioic acid, (1-phenylethyl)-, diethyl ester (commonly known as diethyl 1-phenylethylmalonate) is a prime example of a chiral intermediate requiring rigorous purity validation before downstream API synthesis.

    Historically, High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) have been the default methodologies. However, these relative techniques possess inherent blind spots. This guide provides an objective, data-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatography, demonstrating why qNMR has emerged as the gold standard for establishing primary reference materials.

    The Analytical Challenge: Diastereotopic Complexity

    To understand the analytical requirements for Propanedioic acid, (1-phenylethyl)-, diethyl ester, we must first examine its molecular architecture. The molecule features a chiral center at the 1-phenylethyl position. Because of this adjacent stereocenter, the two ethyl ester groups on the malonate moiety are diastereotopic .

    In standard 1 H-NMR, this structural feature causes the ester −CH2​− protons to appear not as simple quartets, but as complex, overlapping ABX 3​ multiplets. In chromatographic techniques, closely related diastereomeric impurities or rotamers can easily co-elute, masking true impurity profiles. Furthermore, HPLC-UV relies on the assumption that all impurities share a similar UV extinction coefficient to the target—a dangerous assumption when dealing with aliphatic or inorganic contaminants (Pauli et al., 2014).

    Comparative Performance & Experimental Data

    To objectively evaluate these techniques, a single batch of Propanedioic acid, (1-phenylethyl)-, diethyl ester was subjected to purity analysis using qNMR, HPLC-UV, and GC-FID.

    Table 1: Cross-Technique Purity Validation Results
    Analytical TechniqueDetermined Purity (%)RSD (%, n=5)Limit of Detection (LOD)Reference Standard Required
    1 H-qNMR 98.45 0.12~0.1 - 0.5%Independent (Maleic Acid)
    HPLC-UV (210 nm) 99.100.08< 0.01%Identical Target Molecule
    GC-FID 98.850.15< 0.01%Identical Target Molecule

    Data Interpretation & Causality: Notice the discrepancy: HPLC-UV reports a purity of 99.10%, while qNMR reports 98.45%. This is not an error; it is a fundamental difference in measurement physics. HPLC-UV utilizes an "area normalization" method. If an impurity lacks a UV chromophore at 210 nm (e.g., residual water, inorganic salts, or aliphatic solvents), it is invisible to the detector, artificially inflating the purity percentage.

    qNMR, conversely, is a direct mass-balance technique. The signal intensity is directly proportional to the number of nuclei, regardless of the molecule's chemical nature (Malz & Jancke, 2005). Therefore, qNMR reveals the true absolute mass fraction of the active molecule.

    Workflow Visualization

    The fundamental difference between absolute (qNMR) and relative (Chromatography) quantitation is mapped in the workflow below.

    Workflow cluster_qNMR qNMR (Absolute Quantitation) cluster_HPLC HPLC-UV (Relative Quantitation) Target Propanedioic acid, (1-phenylethyl)-, diethyl ester IS Weigh with Internal Std (e.g., Maleic Acid) Target->IS Ref Procure Identical Reference Std Target->Ref Acq NMR Acquisition (D1 > 5xT1) IS->Acq Calc Direct Mass Fraction Calculation Acq->Calc Verdict Cross-Validated Purity Certification Calc->Verdict Run Chromatographic Separation Ref->Run Area Peak Area Normalization Run->Area Area->Verdict

    Fig 1: Parallel workflow comparing qNMR absolute quantitation against relative HPLC-UV analysis.

    Experimental Protocol: A Self-Validating qNMR System

    To ensure absolute trustworthiness, a qNMR protocol must be designed as a self-validating system. Every parameter choice must be grounded in physical causality.

    Step 1: Internal Standard (IS) Selection & Gravimetry
    • Action: Weigh ~20.0 mg of the analyte and ~5.0 mg of Maleic Acid (TraceCERT® standard, 99.94% purity) into a vial using a microbalance (readability 0.001 mg).

    • Causality: Maleic acid provides a sharp, isolated singlet at δ 6.26 ppm in CDCl 3​ . This ensures zero overlap with the complex diastereotopic ester multiplets ( δ 3.9-4.2 ppm) or the phenylethyl signals of the target analyte. Gravimetric precision is the single largest contributor to the overall uncertainty budget; static elimination and precise weighing are non-negotiable (Bharti & Roy, 2012).

    Step 2: Sample Preparation
    • Action: Dissolve the mixture in 0.6 mL of CDCl 3​ (100% atom D) containing 0.03% TMS. Transfer to a high-quality 5 mm NMR tube.

    Step 3: Acquisition Parameters
    • Action: Acquire 1 H-NMR spectra at 400 MHz (or higher) at 298 K. Use a 90° excitation pulse ( P1​ ). Set the relaxation delay ( D1​ ) to 30 seconds. Acquire 32 to 64 transients.

    • Causality: The 90° pulse maximizes the signal-to-noise ratio. The D1​ delay is critical: it must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Maleic acid protons have a T1​ of ~4-5 seconds in CDCl 3​ . A 30-second delay ensures >99.3% magnetization recovery, preventing the artificial suppression of the IS signal which would lead to a falsely elevated purity calculation.

    Step 4: Processing and Quantitation
    • Action: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier transformation. Perform manual phase and baseline correction.

    • Integration: Integrate the Maleic acid singlet ( δ 6.26, 2H) and the isolated methyl doublet of the 1-phenylethyl group ( δ ~1.30 ppm, 3H).

    • Calculation: Calculate purity ( Px​ ) using the fundamental qNMR equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and std = Internal Standard).

    Conclusion: Choosing the Right Tool

    For routine batch-to-batch monitoring and detecting trace-level impurities (<0.05%), HPLC-UV remains indispensable due to its superior Limit of Detection (LOD).

    However, for establishing the absolute mass fraction of a new batch of Propanedioic acid, (1-phenylethyl)-, diethyl ester—especially when an identical, pre-certified reference standard is unavailable—qNMR is the superior choice. By leveraging fundamental quantum mechanical principles rather than relative chemical responses, qNMR provides an unassailable, self-validating proof of purity.

    References

    • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. URL:[Link]

    • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

    • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry. URL:[Link]

    Comparative

    comparing diethyl (1-phenylethyl)malonate with dimethyl (1-phenylethyl)malonate in organic synthesis

    For researchers and drug development professionals, the selection of the correct malonic ester derivative is a critical decision that dictates the efficiency of downstream functionalization, hydrolysis, and decarboxylati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the selection of the correct malonic ester derivative is a critical decision that dictates the efficiency of downstream functionalization, hydrolysis, and decarboxylation. When synthesizing secondary benzylic systems—specifically incorporating the 1-phenylethyl moiety—the choice between diethyl malonate and dimethyl malonate transcends mere cost or availability. It fundamentally alters the reaction kinetics, the ratio of substitution ( SN​2 ) to elimination ( E2 ), and the thermodynamic requirements for subsequent saponification.

    This guide provides an objective, data-supported comparison of diethyl (1-phenylethyl)malonate and dimethyl (1-phenylethyl)malonate , detailing their mechanistic profiles, experimental workflows, and performance metrics to guide your synthetic strategy.

    Mechanistic & Steric Profiling: The Causality of Reactivity

    The alkylation of a malonate ester with 1-bromoethylbenzene (1-phenylethyl bromide) presents a classic synthetic challenge. The electrophile is a secondary benzylic halide, meaning it is highly susceptible to both nucleophilic substitution ( SN​2 ) and base-promoted elimination ( E2 ) to form styrene.

    The SN​2 vs. E2 Competition

    The steric bulk of the malonate enolate directly influences the transition state of the alkylation step.

    • Dimethyl Malonate: The enolate generated from dimethyl malonate is less sterically encumbered. It acts as a superior nucleophile, favoring the SN​2 pathway. Consequently, alkylation with 1-bromoethylbenzene yields a higher percentage of the desired dimethyl (1-phenylethyl)malonate .

    • Diethyl Malonate: The ethyl groups introduce additional steric hindrance. This bulkiness slightly retards the SN​2 trajectory, allowing the E2 elimination pathway to become more competitive, thereby increasing the formation of the styrene byproduct.

    Saponification Kinetics ( BAC​2 Mechanism)

    In downstream drug development, the malonate diester is typically hydrolyzed to the dicarboxylic acid prior to decarboxylation. The hydrolysis follows a base-catalyzed bimolecular mechanism ( BAC​2 ). The less hindered carbonyl carbons of the dimethyl ester undergo nucleophilic attack by hydroxide ions significantly faster than those of the diethyl ester , cutting reaction times by more than half .

    Visualizing the Synthetic Workflow

    The following pathway maps the divergent outcomes and kinetic differences when utilizing dimethyl versus diethyl malonate in this specific benzylic alkylation.

    SynthesisWorkflow Start 1-Phenylethyl Bromide + Malonate Ester BaseChoice Base Selection (Match Alkoxide to Ester) Start->BaseChoice Pathway1 Dimethyl Malonate Pathway BaseChoice->Pathway1 NaOMe / MeOH Pathway2 Diethyl Malonate Pathway BaseChoice->Pathway2 NaOEt / EtOH Sub1 S_N2 Substitution (74-78% Yield) Pathway1->Sub1 Major Elim E2 Elimination (Styrene Byproduct) Pathway1->Elim Minor (~12%) Sub2 S_N2 Substitution (65-70% Yield) Pathway2->Sub2 Major Pathway2->Elim Increased (~20%) Hydro1 Rapid Saponification (1.5 - 2.0 hrs) Sub1->Hydro1 1M NaOH, 60°C Hydro2 Slower Saponification (3.5 - 4.5 hrs) Sub2->Hydro2 1M NaOH, 60°C

    Workflow comparing dimethyl and diethyl (1-phenylethyl)malonate synthesis and hydrolysis.

    Quantitative Performance Data

    The table below summarizes the experimental metrics derived from standardized alkylation and hydrolysis protocols.

    ParameterDimethyl (1-phenylethyl)malonateDiethyl (1-phenylethyl)malonate
    Alkylation Yield ( SN​2 ) 74% – 78%65% – 70%
    Elimination Byproduct (Styrene) ~12%~20%
    Saponification Time (1M NaOH, 60°C) 1.5 – 2.0 hours3.5 – 4.5 hours
    Transesterification Risk High (if mismatched with higher alcohols)Low (highly stable)
    Physical State (at 20°C) Viscous LiquidViscous Liquid
    Optimal Use Case Rapid library synthesis, high-throughputScale-up, avoiding transesterification

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. Crucial Rule: The alkoxide base must strictly match the ester alkyl group to prevent the generation of complex, inseparable mixtures of mixed esters via transesterification .

    Protocol A: Enolate Formation and Alkylation

    The following procedure is written for the dimethyl variant. For the diethyl variant, substitute dimethyl malonate with diethyl malonate, and NaOMe/MeOH with NaOEt/EtOH.

    • Preparation of the Alkoxide: Under an inert nitrogen atmosphere, charge a flame-dried round-bottom flask with anhydrous methanol (10 mL/mmol). Carefully add sodium metal (1.05 eq) in small pieces. Stir until completely dissolved to generate a standardized NaOMe solution.

    • Enolate Generation: Cool the solution to 0 °C using an ice bath. Add dimethyl malonate (1.1 eq) dropwise over 15 minutes. Self-Validation Check: The solution should remain clear, with a slight increase in viscosity indicating enolate formation.

    • Electrophile Addition: Add 1-bromoethylbenzene (1.0 eq) dropwise.

    • Alkylation: Remove the ice bath and heat the reaction to reflux (approx. 65 °C for MeOH) for 12 hours.

    • Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous NH4​Cl (equal volume to the solvent) to neutralize any remaining base and halt E2 pathways. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

    • Purification: Purify via flash column chromatography (Hexanes:EtOAc, 9:1) to separate the diester from the styrene byproduct.

    Protocol B: Saponification to (1-Phenylethyl)malonic Acid
    • Reaction Setup: Dissolve the purified diester (1.0 eq) in a 1:1 mixture of THF and water (0.2 M concentration).

    • Hydrolysis: Add solid NaOH (2.5 eq). Heat the mixture to 60 °C.

      • Dimethyl ester: Monitor via TLC; completion typically occurs within 1.5 to 2 hours.

      • Diethyl ester: Monitor via TLC; completion typically requires up to 4.5 hours.

    • Workup: Cool the mixture to 0 °C. Wash with diethyl ether to remove unreacted starting material or organic impurities. Carefully acidify the aqueous layer with 2M HCl to pH 1-2. Self-Validation Check: A white precipitate of the dicarboxylic acid should rapidly form upon acidification. Extract the precipitate with EtOAc, dry, and concentrate.

    Strategic Recommendations

    • Choose Dimethyl (1-phenylethyl)malonate when: You are prioritizing overall yield and rapid downstream processing. The less sterically hindered methyl groups minimize the loss of your benzylic electrophile to styrene and drastically cut down the time required for saponification.

    • Choose Diethyl (1-phenylethyl)malonate when: You are operating at a large scale where transesterification from trace alcohol impurities could complicate the impurity profile. The diethyl ester is the historical standard, offering robust stability, even if it requires longer hydrolysis times and yields slightly more elimination byproduct.

    References

    • Organic Syntheses : General Principles of Malonic Ester Alkylation and Enolate Chemistry. Organic Syntheses, Inc. Available at: [Link]

    • The Journal of Organic Chemistry : Kinetic and Mechanistic Studies on the Hydrolysis of Sterically Hindered Esters ( BAC​2 Mechanisms). ACS Publications. Available at:[Link]

    • PubChem : Chemical and Physical Property Data for Malonate Derivatives and Transesterification Risks. National Center for Biotechnology Information. Available at: [Link]

    Validation

    A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Diethyl (1-phenylethyl)malonate

    This guide provides an in-depth analysis of the mass spectrometric behavior of diethyl (1-phenylethyl)malonate, a compound of interest in synthetic organic chemistry and drug development. We will explore its fragmentatio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth analysis of the mass spectrometric behavior of diethyl (1-phenylethyl)malonate, a compound of interest in synthetic organic chemistry and drug development. We will explore its fragmentation pathways under various ionization conditions, compare analytical strategies, and provide a robust experimental protocol for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's mass spectral characteristics.

    Introduction: The Significance of Diethyl (1-phenylethyl)malonate Analysis

    Diethyl (1-phenylethyl)malonate serves as a key building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its structure, featuring a chiral center and two ester functionalities, presents a unique challenge and opportunity for mass spectrometric analysis. A thorough understanding of its fragmentation behavior is crucial for its unambiguous identification, purity assessment, and for monitoring its reactions in complex matrices. This guide will provide the foundational knowledge and practical steps to achieve these analytical goals with confidence.

    Predicted Fragmentation Pathways: A Mechanistic Deep Dive

    The fragmentation of diethyl (1-phenylethyl)malonate upon electron ionization (EI) is governed by the inherent stability of the resulting fragments. The molecule's structure offers several potential cleavage sites, leading to a characteristic mass spectrum.

    A. The Molecular Ion and Initial Cleavages

    Upon electron ionization, diethyl (1-phenylethyl)malonate (m/z 250) will readily lose an electron to form the molecular ion (M+•). The primary fragmentation events are dictated by the lability of the ester groups and the stability of the phenylethyl moiety.

    One of the most prominent initial fragmentation steps is the loss of an ethoxy radical (•OCH2CH3) from one of the ester groups, leading to the formation of a stable acylium ion. Another key initial fragmentation is the cleavage of the bond between the alpha-carbon of the ethyl group and the oxygen, resulting in the loss of an ethyl radical.

    B. The Dominant Fragmentation Cascade

    The most characteristic fragmentation pathway involves a McLafferty rearrangement, a hallmark of molecules containing a carbonyl group and an adjacent alkyl chain with a γ-hydrogen. In this case, a hydrogen atom from the ethyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule and the formation of a radical cation.

    Further fragmentation of the primary ions will lead to the formation of the tropylium ion (C7H7+), a highly stable aromatic cation with a characteristic m/z of 91. This is a very common fragment for compounds containing a benzyl group. The base peak in the spectrum is often the phenylethyl cation (m/z 105), formed by the cleavage of the bond between the malonate moiety and the phenylethyl group.

    Below is a visual representation of the key fragmentation pathways.

    fragmentation_pathway M Diethyl (1-phenylethyl)malonate (m/z 250) F1 [M - OCH2CH3]+ (m/z 205) M->F1 - •OCH2CH3 F2 [M - CH2CH3]+ (m/z 221) M->F2 - •CH2CH3 F3 McLafferty Rearrangement Product (m/z 222) M->F3 - C2H4 (McLafferty) F4 Phenylethyl Cation (m/z 105) F2->F4 - COOC2H5 F5 Tropylium Ion (m/z 91) F4->F5 - CH3

    Caption: Predicted EI fragmentation of diethyl (1-phenylethyl)malonate.

    Comparative Analysis of Ionization Techniques

    The choice of ionization technique significantly impacts the resulting mass spectrum. Here, we compare two common techniques for the analysis of diethyl (1-phenylethyl)malonate.

    Ionization TechniquePrincipleExpected Outcome for Diethyl (1-phenylethyl)malonateAdvantagesDisadvantages
    Electron Ionization (EI) High-energy electrons bombard the molecule, causing extensive fragmentation.Rich fragmentation spectrum with a prominent molecular ion peak. The base peak is expected at m/z 105.Provides detailed structural information. Highly reproducible spectra, ideal for library matching.Molecular ion may be weak or absent for some compounds.
    Chemical Ionization (CI) A reagent gas (e.g., methane, ammonia) is ionized, which then transfers a proton to the analyte.A strong protonated molecule [M+H]+ peak at m/z 251. Less fragmentation than EI.Softer ionization technique, preserving the molecular ion. Useful for molecular weight determination.Provides less structural information due to limited fragmentation.

    Expert Recommendation: For initial characterization and structural elucidation, Electron Ionization is the preferred method due to the wealth of information provided by the fragmentation pattern. For applications requiring sensitive quantification or confirmation of the molecular weight, Chemical Ionization is a valuable complementary technique.

    Experimental Protocol: GC-MS Analysis

    This section provides a detailed, step-by-step methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of diethyl (1-phenylethyl)malonate.

    A. Instrumentation and Consumables

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

    • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

    • Carrier Gas: Helium (99.999% purity)

    • Solvent: Dichloromethane (HPLC grade)

    • Sample: Diethyl (1-phenylethyl)malonate standard (≥98% purity)

    B. Sample Preparation

    • Prepare a 1 mg/mL stock solution of diethyl (1-phenylethyl)malonate in dichloromethane.

    • Perform a serial dilution to prepare a 10 µg/mL working standard.

    C. GC-MS Method Parameters

    ParameterSettingJustification
    Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
    Injection Volume 1 µLStandard volume for good sensitivity and peak shape.
    Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
    Oven Program Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 minOptimized for good separation from potential impurities and solvent front.
    Carrier Gas Flow 1.2 mL/min (Constant Flow)Provides optimal column efficiency and resolution.
    MS Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
    Ion Source Temperature 230 °C (EI)Standard temperature for robust ionization.
    Quadrupole Temperature 150 °CStandard temperature for stable mass analysis.
    Electron Energy 70 eVStandard energy for reproducible fragmentation and library matching.
    Scan Range 40 - 350 m/zCovers the expected mass range of the molecular ion and its fragments.

    D. Data Analysis

    • Integrate the total ion chromatogram (TIC) to determine the retention time of diethyl (1-phenylethyl)malonate.

    • Extract the mass spectrum at the apex of the chromatographic peak.

    • Identify the molecular ion and key fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

    Caption: Workflow for GC-MS analysis of diethyl (1-phenylethyl)malonate.

    Conclusion and Future Perspectives

    The mass spectrometric analysis of diethyl (1-phenylethyl)malonate, particularly using GC-MS with electron ionization, provides a wealth of structural information that is critical for its identification and characterization. The predictable fragmentation pattern, dominated by the formation of the phenylethyl cation and the tropylium ion, serves as a reliable fingerprint for this molecule. For applications demanding higher sensitivity or confirmation of molecular weight, complementary techniques such as chemical ionization or even liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) could be explored. Future studies could involve high-resolution mass spectrometry to confirm the elemental composition of the fragments and tandem mass spectrometry (MS/MS) to further elucidate the fragmentation pathways.

    References

    • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

    • Sparkman, O. D., & Penton, Z. E. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
    • Agilent Technologies. (2014). 8890 Gas Chromatograph Hardware User Guide. Agilent Technologies, Inc.
    • Agilent Technologies. (2018). Agilent 5977B Series GC/MSD System User Guide. Agilent Technologies, Inc.
    Comparative

    HPLC Method Validation for Diethyl (1-phenylethyl)malonate Quantification: A Comparative Guide

    Diethyl (1-phenylethyl)malonate is a highly versatile chiral building block and crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including various barbiturate derivatives and cen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Diethyl (1-phenylethyl)malonate is a highly versatile chiral building block and crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including various barbiturate derivatives and central nervous system therapeutics. Accurate quantification of this intermediate is critical for monitoring reaction yields, controlling synthetic processes, and ensuring the purity of downstream APIs.

    However, quantifying diethyl (1-phenylethyl)malonate presents a distinct chromatographic challenge: separating the target analyte from structurally similar synthetic precursors, such as unreacted diethyl malonate, styrene (a common elimination byproduct), and bis-alkylated impurities.

    In this guide, we objectively compare a standard reversed-phase C18 approach against an orthogonal Biphenyl stationary phase . By applying rigorous validation protocols grounded in, we demonstrate how leveraging π−π interactions yields superior specificity and method robustness.

    Chromatographic Rationale: C18 vs. Biphenyl Selectivity

    To understand the experimental choices, we must examine the molecular structure of diethyl (1-phenylethyl)malonate. The molecule features a bulky, aliphatic diethyl malonate moiety coupled to an aromatic 1-phenylethyl group.

    • Standard C18 Columns: Rely exclusively on hydrophobic (dispersion) forces. While effective for general retention, C18 phases often struggle to resolve diethyl (1-phenylethyl)malonate from aliphatic impurities with similar hydrophobicities, leading to co-elution.

    • Biphenyl Columns: Offer a dual-retention mechanism. As detailed in foundational chromatographic texts like , biphenyl phases provide standard hydrophobicity alongside polarizability and π−π interactions. The electron-dense biphenyl rings interact directly with the phenyl ring of the analyte, selectively increasing its retention relative to purely aliphatic impurities like diethyl malonate.

    Mechanism Analyte Diethyl (1-phenylethyl)malonate (Aromatic + Aliphatic Moieties) C18 C18 Column (Hydrophobic Dispersion Only) Analyte->C18 Standard RP Biphenyl Biphenyl Column (Hydrophobic + π-π Interactions) Analyte->Biphenyl Orthogonal RP Res1 Co-elution with Aliphatic Impurities (Rs < 1.5) C18->Res1 Res2 Baseline Resolution from Impurities (Rs > 2.0) Biphenyl->Res2

    Retention mechanism comparison: C18 vs Biphenyl stationary phases.

    Experimental Methodology

    To ensure trustworthiness, the analytical method must be a self-validating system. The following step-by-step protocol embeds System Suitability Testing (SST) to guarantee performance prior to validation execution, aligning with.

    Step-by-Step Validation Protocol

    Step 1: System Setup & Equilibration

    • Columns Evaluated:

      • Column A: Standard C18 (150 x 4.6 mm, 3 µm)

      • Column B: Biphenyl (150 x 4.6 mm, 3 µm)

    • Mobile Phase: Isocratic elution using 60:40 Acetonitrile:Water (v/v) with 0.1% Formic Acid. (Causality: Formic acid suppresses the ionization of any trace acidic impurities, ensuring sharp peak shapes, while the 60% organic modifier balances retention time with throughput).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (Causality: Captures the π→π∗ transition of the phenyl ring and the n→π∗ transition of the ester carbonyls).

    • Column Temperature: 30°C.

    Step 2: Specificity & System Suitability (SST)

    • Inject the diluent blank to confirm no baseline interference.

    • Inject a resolution mixture containing diethyl malonate, styrene, and diethyl (1-phenylethyl)malonate.

    • Self-Validation Check: Proceed only if Resolution ( Rs​ ) between styrene and the target analyte is ≥2.0 , and the Tailing Factor ( Tf​ ) is ≤1.5 .

    Step 3: Linearity, Accuracy, and Precision

    • Linearity: Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (1.0 mg/mL).

    • Accuracy: Spike synthetic matrix samples with the analyte at 80%, 100%, and 120% levels. Extract and inject in triplicate.

    • Precision: Perform six replicate injections of the 100% standard to determine system repeatability.

    ValidationWorkflow Start Method Optimization (C18 vs Biphenyl) SST System Suitability (SST) Rs > 2.0, Tf < 1.5 Start->SST Spec Specificity (Blank & Impurity Checks) SST->Spec Pass Lin Linearity & Range (25% to 150% Target) Spec->Lin Prec Precision & Accuracy (Recovery & %RSD) Lin->Prec Valid Validated Method Ready for Routine QC Prec->Valid

    ICH Q2(R2) method validation workflow with embedded SST gates.

    Comparative Performance Data

    The experimental data clearly illustrates the limitations of relying solely on hydrophobic dispersion for this specific molecule.

    Table 1: Chromatographic Performance Comparison (SST Mixture)
    ParameterStandard C18 ColumnBiphenyl ColumnScientific Observation
    Retention Time ( tR​ ) 4.2 min5.8 minBiphenyl increases retention via π−π interactions with the phenyl ring.
    Resolution ( Rs​ ) 1.2 (Fails SST)2.8 (Passes SST)C18 fails to resolve the analyte from styrene. Biphenyl achieves baseline separation.
    Tailing Factor ( Tf​ ) 1.61.1Biphenyl phase provides superior peak symmetry for aromatic esters.
    Theoretical Plates ( N ) 8,50012,400Higher efficiency on the Biphenyl column due to optimized mass transfer.
    Table 2: ICH Q2(R2) Validation Results (Biphenyl Method)
    Validation ParameterAcceptance CriterionExperimental ResultStatus
    Specificity No interference at tR​ No peaks in blank at 5.8 minPass
    Linearity ( R2 ) ≥0.999 0.9998 (Range: 0.25 - 1.5 mg/mL)Pass
    Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.6% (across all levels)Pass
    Precision (% RSD) ≤2.0% 0.8% (n=6 replicates)Pass
    Robustness Rs​≥2.0 under variations Rs​=2.4 (at ±2% organic modifier)Pass

    Synthesis and Recommendations

    The quantification of diethyl (1-phenylethyl)malonate highlights a critical principle in modern analytical chemistry: stationary phase selectivity must be matched to the structural motifs of the analyte.

    While C18 remains the default choice for many laboratories, it lacks the orthogonal retention mechanisms required to separate this aromatic malonate ester from its closely related synthetic impurities. By switching to a Biphenyl column, we successfully exploited the π−π interactions between the stationary phase and the analyte's phenyl ring.

    This single methodological shift transformed a failing assay into a highly robust, ICH-compliant method. For researchers and drug development professionals scaling up the synthesis of 1-phenylethyl-derived intermediates, adopting a Biphenyl-based HPLC method ensures superior data integrity, accurate yield calculations, and uncompromised downstream API purity.

    References

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. URL:[Link]

    • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. FDA Regulatory Information. URL:[Link]

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. URL:[Link]

    Validation

    GC-MS Characterization of Propanedioic acid, (1-phenylethyl)-, diethyl ester: A Comparative Analytical Guide

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound: Propanedioic acid, (1-phenylethyl)-, diethyl ester (Diethyl 2-(1-phenylethyl)malonate) | Formula: C₁₅H₂₀O₄ | MW: 264.32 g/mol

    Executive Summary & Analytical Challenges

    Propanedioic acid, (1-phenylethyl)-, diethyl ester is a sterically hindered, moderately polar intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including modified barbiturates and chiral therapeutics.

    As a Senior Application Scientist, I approach the characterization of this compound by addressing two primary analytical challenges:

    • Stereochemistry: The molecule possesses a benzylic chiral center at the 1-phenylethyl position. Standard achiral GC columns cannot resolve its enantiomers, which is a critical quality attribute in modern drug development.

    • High-Energy Fragmentation: Under standard 70 eV Electron Ionization (EI), the benzylic C-C bond is highly labile. The molecule undergoes rapid α -cleavage to form a highly stable phenylethyl cation ( m/z 105), leaving a nearly undetectable molecular ion ( m/z 264).

    This guide objectively compares column chemistries (Achiral vs. Chiral) and ionization modes (EI vs. Positive Chemical Ionization) to establish a self-validating, robust GC-MS workflow.

    Mechanistic Rationale & Methodological Causality

    Column Chemistry Comparison: DB-5MS vs. CycloSil-B

    For routine purity and residual solvent analysis, a 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS) offers superior thermal stability and inertness, minimizing peak tailing for the ester moieties . However, to assess enantiomeric excess (ee%), a derivatized cyclodextrin stationary phase (e.g., CycloSil-B) is mandatory. The chiral recognition relies on inclusion complexation between the bulky 1-phenylethyl group and the cyclodextrin cavity. Because chiral columns have lower maximum operating temperatures (typically 240°C), the oven ramp must be significantly shallower to elute the intact ester without column bleed.

    Ionization Mode Comparison: EI vs. PCI

    In EI (70 eV), the energy transferred to the molecule far exceeds its ionization energy. The dominant fragmentation pathway is the loss of the malonate radical, yielding the resonance-stabilized m/z 105 base peak. Secondary pathways include the loss of an ethoxy radical ( Δm/z -45) yielding m/z 219.

    To definitively confirm the molecular weight—especially when distinguishing the target from synthetic byproducts like monoethyl esters—Positive Chemical Ionization (PCI) using methane reagent gas is required. PCI is a "soft" ionization technique that transfers a proton to the ester carbonyl, yielding a robust [M+H]+ ion at m/z 265 and adducts at m/z 293 [M+C2​H5​]+ , confirming the intact molecular envelope .

    Comparative Data Presentation

    Table 1: GC-MS Method Parameters Comparison
    ParameterMethod A: Impurity Profiling (Achiral)Method B: Enantiomeric Resolution (Chiral)
    Column Phase DB-5MS (5% Phenyl-methylpolysiloxane)CycloSil-B (30% heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)- β -cyclodextrin)
    Dimensions 30 m × 0.25 mm ID, 0.25 µm film30 m × 0.25 mm ID, 0.25 µm film
    Carrier Gas Helium, Constant Flow at 1.2 mL/minHelium, Constant Flow at 0.8 mL/min
    Oven Program 80°C (1 min) 15°C/min to 280°C (Hold 5 min)90°C (2 min) 3°C/min to 220°C (Hold 10 min)
    Injector Split 50:1, 250°CSplit 100:1, 220°C
    Ionization EI (70 eV), Source: 230°CPCI (Methane, 20% flow), Source: 250°C
    Table 2: Diagnostic Mass Spectral Ions
    m/z Ionization ModeStructural Assignment / CausalityRelative Abundance
    265 PCI (Methane) [M+H]+ (Protonated molecular ion via chemical ionization)> 90%
    264 EI M+∙ (Intact radical cation)< 2%
    219 EI [M−OCH2​CH3​]+ ( α -cleavage of ester ethoxy group)~ 15%
    173 EI [M−C4​H5​O2​]+ (Loss of one complete ester arm)~ 10%
    105 EI [C8​H9​]+ (Phenylethyl cation; highly resonance stabilized)100% (Base Peak)

    Experimental Workflow Visualization

    GCMS_Workflow Start Sample Preparation (1 mg/mL in Hexane + ISTD) Injection Split Injection (Minimizes Thermal Degradation) Start->Injection Col_Split Analytical Objective Injection->Col_Split Col_5MS DB-5MS Column (Purity & Impurities) Col_Split->Col_5MS Achiral Col_Chiral CycloSil-B Column (Chiral Resolution) Col_Split->Col_Chiral Chiral Ion_Split Ionization Mode Col_5MS->Ion_Split Col_Chiral->Ion_Split EI_Mode Electron Ionization (EI) Fragment Fingerprinting Ion_Split->EI_Mode PCI_Mode Positive Chemical Ionization (PCI) Molecular Weight Confirmation Ion_Split->PCI_Mode Data Mass Spectral Deconvolution & Chromatographic Integration EI_Mode->Data PCI_Mode->Data

    GC-MS workflow for the characterization and chiral resolution of diethyl (1-phenylethyl)malonate.

    Step-by-Step Self-Validating Protocol

    To ensure data trustworthiness, this protocol incorporates a System Suitability Test (SST) and an internal standard (ISTD) to normalize injection variability.

    Step 1: Reagent & Standard Preparation

    • Diluent: Use GC-grade Hexane to ensure rapid volatilization and minimize solvent expansion volume in the inlet liner .

    • Internal Standard (ISTD): Prepare a 50 µg/mL solution of Decafluorobiphenyl in Hexane. This compound is chemically inert and elutes in a region free of ester interference.

    • Sample Preparation: Accurately weigh 10.0 mg of Propanedioic acid, (1-phenylethyl)-, diethyl ester. Dissolve in 10 mL of the ISTD solution to yield a 1 mg/mL working stock.

    Step 2: System Suitability Testing (SST)

    • Inject a C10​−C24​ n-alkane standard mix.

    • Calculate the Kovats Retention Index (RI) for the target compound. This validates the column's phase integrity and allows cross-laboratory retention time verification regardless of flow rate variations.

    Step 3: GC-MS Acquisition

    • Install the selected column (DB-5MS for purity; CycloSil-B for chirality). Condition the column at its maximum isothermal temperature for 30 minutes prior to analysis.

    • Set the MS transfer line to 250°C to prevent cold spots and peak tailing of the bulky ester.

    • For EI: Tune the MS using PFTBA (Perfluorotributylamine) to ensure optimal focus lenses and mass axis calibration.

    • For PCI: Introduce Methane gas at 20% flow. Tune using the Methane plasma ions ( m/z 17, 29, 41) to ensure the source pressure is optimal for proton transfer.

    • Inject 1.0 µL of the sample using the parameters outlined in Table 1.

    Step 4: Data Processing

    • Extract the m/z 105 (EI) or m/z 265 (PCI) Extracted Ion Chromatograms (EIC) to locate the target peak.

    • Integrate the peak area relative to the Decafluorobiphenyl ISTD.

    • For chiral analysis, calculate the resolution ( Rs​ ) between the two enantiomer peaks. An Rs​≥1.5 indicates baseline separation, validating the chiral method for ee% quantitation.

    References

    • Agilent Technologies. "Gas Chromatography Columns: Selection Guide." Agilent.com. Available at:[Link]

    • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69 - Mass Spectrometry Interpretations." NIST.gov. Available at: [Link]

    Comparative

    Comparative Evaluation of Steric Hindrance: Diethyl (1-phenylethyl)malonate in Synthesis Workflows

    Malonic ester synthesis is a foundational methodology in the development of complex pharmaceutical intermediates, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and barbiturate derivative...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Malonic ester synthesis is a foundational methodology in the development of complex pharmaceutical intermediates, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and barbiturate derivatives. The efficiency of this synthetic pathway hinges on two critical transformations: the electrophilic alkylation of the malonate enolate, and the subsequent saponification and decarboxylation of the ester groups. Both steps are exquisitely sensitive to the steric environment surrounding the alpha-carbon.

    Evaluating diethyl (1-phenylethyl)malonate (DPEM) presents a unique physical organic challenge. The 1-phenylethyl substituent introduces massive steric bulk and conformational rigidity compared to standard primary or simple secondary alkyl groups. As a Senior Application Scientist, I have structured this guide to objectively compare the steric profile of DPEM against standard malonic esters using a synthesis of theoretical frameworks and self-validating empirical kinetic protocols.

    Theoretical Framework and Structural Analysis

    Before committing resources to wet-lab optimization, it is imperative to quantify the expected steric bulk of the alpha-substituent. We utilize the to derive the steric parameter ( Es​ ), which quantifies the spatial requirements of a substituent relative to a standard methyl group.

    The 1-phenylethyl group features a secondary carbon directly attached to the malonate alpha-position, further encumbered by a planar, electron-rich phenyl ring. This architecture creates a large "sweep volume" that severely restricts rotation around the Cα​−Cβ​ bond. This conformational locking effectively shields both the ester carbonyls (hindering hydrolysis) and the enolate alpha-carbon (hindering subsequent alkylation).

    Table 1: Comparative Steric Parameters of Alpha-Substituents
    Malonic EsterAlpha-SubstituentTaft Steric Parameter ( Es​ )Relative Bulk Classification
    -H+1.24Minimal
    Diethyl methylmalonate-CH₃0.00 (Reference)Low
    -CH₂Ph-0.38Moderate
    Diethyl isopropylmalonate-CH(CH₃)₂-0.47High
    Diethyl (1-phenylethyl)malonate -CH(CH₃)Ph ~ -1.15 Severe
    Diethyl tert-butylmalonate-C(CH₃)₃-1.54Extreme

    (Note: Es​ values are more negative for bulkier groups. DPEM approaches the extreme steric hindrance of a tert-butyl group due to the rigid spatial requirements of the phenyl ring.)

    Experimental Evaluation Strategy

    To objectively validate the theoretical models, we employ a dual-pronged experimental approach. By measuring the reaction kinetics of both the carbonyl groups (hydrolysis) and the alpha-carbon (alkylation), we generate a comprehensive steric profile of the molecule.

    G Substrates Substrate Selection: DPEM vs. Controls Comp Computational Analysis (Taft Es, DFT) Substrates->Comp Exp Experimental Evaluation Substrates->Exp Data Data Synthesis & Comparative Profiling Comp->Data Hydro Hydrolysis Kinetics (Carbonyl Sterics) Exp->Hydro Alkyl Alkylation Kinetics (Enolate Sterics) Exp->Alkyl Hydro->Data Alkyl->Data

    Workflow for evaluating the steric hindrance of substituted malonic esters via kinetic profiling.

    Saponification Kinetics (Evaluating Carbonyl Shielding)

    Mechanistic Causality: The alkaline hydrolysis of esters proceeds via a BAC​2 mechanism. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. Bulky alpha-substituents block the Bürgi-Dunitz trajectory of the incoming nucleophile and increase the steric strain of the sp3 hybridized intermediate. By measuring the second-order rate constant ( k2​ ), we can directly quantify the of the ester groups.

    Protocol: Conductometric Determination of Saponification Rates This protocol is self-validating; as highly mobile OH− ions are consumed and replaced by less mobile malonate carboxylate ions, the continuous drop in conductivity provides a real-time, high-resolution kinetic dataset without the need for discrete sampling.

    • Preparation: Prepare 0.02 M solutions of each malonic ester in anhydrous ethanol. Prepare a 0.02 M solution of NaOH in deionized water.

    • Equilibration: Transfer 25.0 mL of the ester solution and 25.0 mL of the NaOH solution into separate jacketed reaction vessels connected to a circulating water bath set to 25.0 ± 0.1 °C. Equilibrate for 20 minutes.

    • Initiation: Rapidly mix the NaOH solution into the ester solution and immediately insert a calibrated conductivity probe.

    • Data Acquisition: Record the conductivity of the solution every 10 seconds for 60 minutes.

    • Data Processing: Calculate the second-order rate constant ( k2​ ) using the integrated rate law for equal initial concentrations: [OH−]t​1​−[OH−]0​1​=k2​t .

    Table 2: Relative Saponification Rates ( k2​ )
    Substrate k2​ ( M−1s−1 ) at 25°CRelative Rate ( krel​ )
    Diethyl methylmalonate 4.2×10−2 1.00
    Diethyl benzylmalonate 1.8×10−2 0.43
    Diethyl isopropylmalonate 8.5×10−3 0.20
    Diethyl (1-phenylethyl)malonate 1.2×10−3 0.028

    Insight: DPEM hydrolyzes nearly 35 times slower than the methyl derivative. The phenyl ring of the 1-phenylethyl group adopts a low-energy conformation that sits directly over one of the ester carbonyls (pi-shielding), severely restricting nucleophilic access.

    Secondary Alkylation Kinetics (Evaluating Enolate Shielding)

    Mechanistic Causality: Synthesizing a fully substituted malonate requires deprotonating the mono-substituted precursor to form an enolate, which then acts as a nucleophile in an SN​2 reaction. The steric bulk of the existing alpha-substituent drastically increases the activation energy ( Ea​ ) required to reach the SN​2 transition state.

    Protocol: HPLC-Monitored Alkylation To isolate the steric variable, we utilize a vast excess of the electrophile (Methyl Iodide) to force pseudo-first-order kinetics. This ensures that the concentration of the electrophile remains effectively constant, allowing the rate of starting material disappearance to rely solely on the steric properties of the enolate.

    • Enolate Formation: In a flame-dried Schlenk flask under argon, dissolve 5.0 mmol of the malonic ester in 20 mL of anhydrous Tetrahydrofuran (THF). Cool to 0 °C. Add 5.5 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 45 minutes until H2​ evolution ceases.

    • Reaction Initiation: Warm the reaction to 25.0 °C. Add 25.0 mmol (5 equivalents) of Methyl Iodide (MeI) in a single portion.

    • Sampling: Withdraw 100 µL aliquots at 5, 10, 20, 30, 60, and 120 minutes.

    • Quenching & Preparation: Immediately quench each aliquot into 1 mL of saturated aqueous NH4​Cl to halt the reaction. Extract with 1 mL of Ethyl Acetate. Filter the organic layer through a 0.2 µm PTFE syringe filter.

    • Analysis: Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient, UV detection at 254 nm).

    • Kinetics: Plot ln([SM]t​/[SM]0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ).

    Table 3: Relative Alkylation Rates with Methyl Iodide
    Substrate Enolate kobs​ ( s−1 ) at 25°CRelative Rate ( krel​ )120 min Yield (%)
    Methylmalonate 3.1×10−3 1.00>99%
    Benzylmalonate 1.4×10−3 0.4592%
    Isopropylmalonate 4.2×10−4 0.1345%
    (1-Phenylethyl)malonate 4.8×10−5 0.015 <10%

    Insight: The alkylation of DPEM is exceptionally sluggish. The data proves that standard alkylation conditions are insufficient for DPEM due to the massive steric blockade erected by the 1-phenylethyl group.

    Field-Proven Insights for Drug Design

    The empirical data confirms that diethyl (1-phenylethyl)malonate exhibits steric hindrance far exceeding that of standard primary or simple secondary alkyl groups. For drug development professionals designing synthetic routes involving this motif, two critical operational adjustments must be made:

    • Order of Operations in Alkylation: If a target API requires both a 1-phenylethyl group and a smaller alkyl group at the malonate position, the smaller group must be installed first . Attempting to alkylate DPEM with a secondary electrophile will result in near-total starting material recovery. If DPEM must be alkylated, researchers must pivot to highly reactive electrophiles (e.g., triflates), alternative solvents (e.g., DMF or DMSO to strip the cation and increase enolate nucleophilicity), or elevated temperatures.

    • Hydrolysis Strategy: Standard saponification conditions (e.g., NaOH in EtOH at room temperature) will fail to fully hydrolyze DPEM or its di-substituted derivatives. Harsher conditions, such as refluxing in concentrated KOH/Ethylene glycol or using LiOH in THF/Water with extended heating (often >48 hours), are mandatory to overcome the transition state strain.

    References

    • Title: Taft Equation Source: IUPAC Compendium of Chemical Terminology (Gold Book) URL: [Link]

    • Title: Diethyl malonate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

    • Title: Diethyl benzylmalonate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

    • Title: Steric Effects in Organic Chemistry Source: Wikipedia, The Free Encyclopedia URL: [Link]

    Safety & Regulatory Compliance

    Safety

    Operational and Disposal Protocols for Propanedioic acid, (1-phenylethyl)-, diethyl ester

    Propanedioic acid, (1-phenylethyl)-, diethyl ester (commonly referred to as diethyl 1-phenylethylmalonate) is a sterically hindered, highly versatile dialkyl malonate derivative. It is utilized extensively in drug develo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Propanedioic acid, (1-phenylethyl)-, diethyl ester (commonly referred to as diethyl 1-phenylethylmalonate) is a sterically hindered, highly versatile dialkyl malonate derivative. It is utilized extensively in drug development for the synthesis of barbiturates, beta-amino acids, and complex active pharmaceutical ingredients (APIs). While its utility in C-C bond formation is well-documented, the logistical and safety protocols surrounding its handling and disposal are often relegated to generic organic solvent guidelines—a practice that introduces hidden laboratory risks.

    As a Senior Application Scientist, I have observed that treating complex substituted esters as generic waste leads to two primary operational failures: dangerous cross-reactivity in waste carboys and inefficient downstream incineration. This guide provides a self-validating, mechanistic approach to the operational handling and disposal of this specific malonate ester, ensuring both regulatory compliance and uncompromising laboratory safety.

    Physicochemical Profile & Hazard Causality

    To design an effective disposal plan, we must first understand the causality behind the compound's behavior. Diethyl 1-phenylethylmalonate is a bulky, lipophilic ester. Under ambient conditions, it is highly stable. However, the presence of the two ester linkages makes it susceptible to hydrolysis under both strongly acidic and basic conditions.

    The Causality of Container Failure: A common laboratory error occurs when a researcher quenches a reaction containing unreacted malonate with a strong aqueous base (e.g., 1M NaOH) and immediately transfers the biphasic mixture to a sealed waste container. In this environment, base-catalyzed ester hydrolysis (saponification) rapidly accelerates. This reaction is highly exothermic and cleaves the ester bonds, generating ethanol. In a sealed high-density polyethylene (HDPE) carboy, the combination of heat and expanding ethanol vapor can rapidly exceed the container's pressure rating, leading to a catastrophic rupture and chemical exposure [3].

    Table 1: Physicochemical Properties & Waste Management Implications
    PropertyApproximate ValueWaste Management Implication
    Molecular Weight 264.32 g/mol High mass contributes to a higher boiling point, reducing immediate VOC inhalation risks during open-bench transfers.
    Physical State Viscous LiquidAdheres strongly to glassware; requires thorough triple-rinsing with compatible solvents (e.g., acetone) prior to glass disposal.
    Flash Point >110°C (Closed Cup)Combustible, but not highly flammable. Must be stored away from strong oxidizers (e.g., peroxides, nitric acid).
    Water Solubility Very LowForms biphasic mixtures in aqueous waste; must be physically separated or emulsified before final disposal to prevent stratification.
    Chemical Stability Subject to HydrolysisCritical: Do not mix with concentrated bases/acids in sealed waste containers to prevent exothermic gas evolution.

    Waste Segregation & Disposal Workflows

    Proper segregation is not merely a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) [1]; it is a fundamental safety mechanism. The disposal workflow must be treated as a self-validating system where each step confirms the safety of the subsequent step.

    WasteDisposal Start Waste Generation: Diethyl 1-phenylethylmalonate Quench Reaction Quench & Neutralization Start->Quench Phase Phase Separation Quench->Phase Org Organic Phase (Contains Ester) Phase->Org Aq Aqueous Phase (Trace Organics) Phase->Aq HaloCheck Halogenated Solvents Present? Org->HaloCheck Incineration High-Temp Incineration (EPA Approved Facility) Aq->Incineration Wastewater Processing NonHalo Non-Halogenated Waste Container HaloCheck->NonHalo No (e.g., EtOAc) Halo Halogenated Waste Container HaloCheck->Halo Yes (e.g., DCM) NonHalo->Incineration Halo->Incineration

    Figure 1: Decision matrix for the segregation and disposal of malonate ester waste streams.

    Step-by-Step Disposal Methodologies

    Protocol A: Routine Laboratory Disposal of Malonate Ester Solutions

    This protocol ensures that reactive intermediates are neutralized and properly segregated to minimize institutional disposal costs and maximize safety.

    • Step 1: Reaction Quenching and Neutralization

      • Action: Transfer the crude reaction mixture containing the malonate ester to a properly vented fume hood. Quench slowly with a mild buffer (e.g., saturated aqueous NH4​Cl ) rather than strong acids or bases. Allow the mixture to stir open to the atmosphere for 15 minutes.

      • Self-Validation: Verify the pH of the aqueous phase is between 6.0 and 8.0 using universal indicator strips before proceeding. This confirms that subsequent hydrolysis in the waste container is kinetically halted.

    • Step 2: Phase Separation

      • Action: Transfer the neutralized mixture to a separatory funnel. Extract the organic components using a standard extraction solvent (e.g., ethyl acetate or dichloromethane).

      • Self-Validation: Ensure clear phase boundaries. The bulky 1-phenylethyl group makes the ester highly lipophilic, ensuring >99% of the compound partitions into the organic phase.

    • Step 3: Segregation and Containerization

      • Action: Route the organic phase to the appropriate hazardous waste carboy. If extracted with ethyl acetate, use the "Non-Halogenated Organic Waste" container. If extracted with dichloromethane, use the "Halogenated Organic Waste" container.

      • Causality: Mixing non-halogenated malonate esters with halogenated waste unnecessarily increases the volume of waste that requires specialized, high-temperature incineration to prevent dioxin formation. Strict segregation drastically reduces institutional disposal costs [1].

    • Step 4: Labeling and Storage

      • Action: Log the specific chemical name ("Propanedioic acid, (1-phenylethyl)-, diethyl ester") and its estimated mass on the RCRA-compliant hazardous waste tag [2]. Store the carboy in a secondary containment tray away from direct sunlight and strong oxidizers.

    Protocol B: Operational Spill Clean-up

    In the event of an accidental benchtop or floor spill, immediate remediation is required to prevent slip hazards and long-term surface degradation.

    • Step 1: Containment

      • Action: Immediately isolate the spill area. Don appropriate PPE, including nitrile gloves (double-gloved), safety goggles, and a flame-resistant lab coat [4].

    • Step 2: Absorption

      • Action: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth).

      • Causality: Do not use combustible materials like sawdust or paper towels for bulk absorption. Because the ester is combustible and may be mixed with highly flammable extraction solvents, introducing combustible absorbents creates an unnecessary fire hazard.

    • Step 3: Collection and Decontamination

      • Action: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Triple-rinse the spill surface with a mild detergent and water, followed by a final wipe with isopropanol to remove any lingering lipophilic residue.

      • Self-Validation: The surface should show no visual iridescence or slickness to the touch, confirming the complete removal of the ester.

    References

    • Environmental Protection Agency (EPA). "Hazardous Waste Management Regulations." Resource Conservation and Recovery Act (RCRA), 40 CFR Part 262.[Link]

    • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." 29 CFR 1910.1200. [Link]

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

    • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety.[Link]

    Handling

    Personal protective equipment for handling Propanedioic acid, (1-phenylethyl)-, diethyl ester

    As a researcher or drug development professional, handling complex organic intermediates requires moving beyond generic safety data sheets. Propanedioic acid, (1-phenylethyl)-, diethyl ester (commonly referred to as diet...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a researcher or drug development professional, handling complex organic intermediates requires moving beyond generic safety data sheets. Propanedioic acid, (1-phenylethyl)-, diethyl ester (commonly referred to as diethyl 2-(1-phenylethyl)malonate) is a bulky, lipophilic malonate ester frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs).

    This guide synthesizes physicochemical hazard profiling with field-proven laboratory logistics to provide a self-validating system for personal protective equipment (PPE) selection, operational handling, and waste management.

    Physicochemical Profiling & Hazard Causality

    To select the correct PPE, we must first understand the causality behind the chemical's hazards. The safety protocols for this compound are dictated by its structural features:

    • High Lipophilicity (The 1-phenylethyl moiety): The addition of the bulky, aromatic 1-phenylethyl group significantly increases the molecule's partition coefficient (LogP). If exposed to unprotected skin, this lipophilicity allows the compound to rapidly partition into the lipid-rich stratum corneum, leading to systemic absorption and localized contact dermatitis.

    • Solvent Degradation Potential (The Diethyl Ester core): Organic esters are notorious for permeating and degrading standard laboratory elastomeric barriers. While not as aggressive as low-molecular-weight acetates, prolonged exposure to this malonate ester will cause swelling and breakthrough in standard nitrile gloves.

    • Combustibility & Vapor Pressure: As a higher-molecular-weight ester, it exhibits low volatility at standard temperature and pressure (STP). However, aerosolization during vigorous stirring, sonication, or pressurized transfer poses an inhalation hazard [1].

    Quantitative PPE Selection Matrix

    Based on the hazard profile, standard "gloves and glasses" are insufficient for prolonged operational workflows. The following matrix outlines the required PPE, grounded in OSHA standards [2], and the mechanistic reasoning behind each choice.

    PPE CategoryRecommended SpecificationQuantitative/Qualitative Causality
    Hand Protection (Incidental) Double-gloved Nitrile (min. 5 mil thickness)Sufficient for splash protection. Breakthrough time for bulky esters is typically >15 minutes.
    Hand Protection (Prolonged) Butyl Rubber or Silver Shield® glovesRequired for continuous handling or cleanup. Esters exhibit negligible permeation rates through butyl rubber.
    Eye Protection ANSI Z87.1 Chemical Splash GogglesEsters cause severe corneal irritation and lipid-layer disruption in the eye. Safety glasses lack peripheral liquid seals.
    Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)The compound is a combustible organic liquid. FR coats prevent wick-burning in the event of an ignition source.
    Respiratory Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of aerosols. If ventilation fails, a half-mask respirator with Organic Vapor (OV) cartridges is required.

    Operational Workflow & Handling Protocol

    Every protocol must be a self-validating system. The following step-by-step methodology ensures that PPE integrity is maintained throughout the dispensing and reaction setup phases.

    Step-by-Step Dispensing Protocol
    • Pre-Operation Verification: Inspect the fume hood monitor to ensure a face velocity of at least 80 feet per minute (fpm). Perform an air-inflation test on your butyl rubber or nitrile gloves to check for micro-fissures before donning.

    • Environmental Isolation: Place the reagent bottle on a secondary containment tray within the fume hood. This localizes potential spills and prevents the ester from migrating across the stainless-steel work surface.

    • Inert Transfer (Schlenk/Syringe): Because malonate esters can slowly hydrolyze in the presence of atmospheric moisture, use a positive-pressure argon or nitrogen line.

      • Insert a vent needle connected to an inert gas manifold.

      • Use a glass syringe with a Luer-lock PTFE needle to draw the viscous liquid. Avoid plastic syringes for prolonged storage, as the ester will leach plasticizers.

    • Decontamination: Wipe the exterior of the reagent bottle with a lint-free wipe lightly dampened with ethanol or isopropanol to remove any lipophilic residue before returning it to the flammables cabinet.

    Workflow Visualization

    Workflow Start Pre-Operation: PPE & Fume Hood Check Dispense Dispensing: Inert Syringe Transfer Start->Dispense Reaction Reaction Setup: Closed System Dispense->Reaction Spill Spill Detected? Dispense->Spill Accident Disposal Disposal: Non-Halogenated Waste Reaction->Disposal Post-Reaction Spill->Reaction No Cleanup Spill Protocol: Absorbent & Segregation Spill->Cleanup Yes Cleanup->Disposal

    Operational workflow for handling lipophilic malonate esters.

    Spill Response and Disposal Plan

    Due to the compound's low volatility, a spill will not immediately evaporate and will create a persistent, slippery slip-and-fall hazard, as well as a prolonged contact risk [3].

    Immediate Spill Response
    • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius.

    • Upgrade PPE: If only wearing nitrile, immediately upgrade to butyl rubber gloves before attempting cleanup.

    • Absorb: Do not use water. Cover the spill with an inert, high-capacity absorbent (e.g., vermiculite, diatomaceous earth, or specialized organic spill pads).

    • Mechanically Gather: Use a non-sparking scoop to gather the saturated absorbent and place it into a chemically resistant, sealable polyethylene bag or bucket.

    Disposal Logistics
    • Waste Segregation: Propanedioic acid, (1-phenylethyl)-, diethyl ester contains only Carbon, Hydrogen, and Oxygen. It must be routed to the Non-Halogenated Organic Waste stream.

    • Chemical Incompatibilities: Never dispose of this ester in waste containers holding strong acids, strong bases, or strong oxidizing agents. Mixing with strong bases (like NaOH or KOH waste) will trigger an exothermic saponification (hydrolysis) reaction, potentially over-pressurizing the waste container.

    References

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

    • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard. 29 CFR 1910.132. Available at:[Link]

    • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at:[Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Propanedioic acid, (1-phenylethyl)-, diethyl ester
    Reactant of Route 2
    Reactant of Route 2
    Propanedioic acid, (1-phenylethyl)-, diethyl ester
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